2,4,6-Trimethyl-3-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-6(2)9-7(3)8(5)10(11)12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBHNBZGFVDCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372684 | |
| Record name | 2,4,6-trimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21203-55-4 | |
| Record name | 2,4,6-trimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trimethyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,4,6-trimethyl-3-nitropyridine, a substituted pyridine derivative of interest in various chemical research domains. This document collates available data on its synthesis, physical and spectroscopic characteristics, and reactivity, presenting it in a structured format for easy reference and comparison.
Chemical Structure and Properties
This compound, also known as 3-nitro-2,4,6-collidine, is an aromatic heterocyclic compound. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the pyridine ring influences its chemical behavior, particularly its reactivity in substitution reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | N/A |
| Melting Point | 35.6 °C | --INVALID-LINK-- |
| Boiling Point | 229 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.159 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Synthesis
The primary route for the synthesis of this compound is through the direct nitration of its parent compound, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine).
Experimental Protocol: Nitration of 2,4,6-Trimethylpyridine
A common method for the nitration of pyridine and its derivatives involves the use of a nitrating mixture, typically a combination of nitric acid and sulfuric acid. Increasing the number of methyl groups on the pyridine ring has been reported to increase the yield of mononitro derivatives and allows for less harsh reaction temperatures.[1]
Materials:
-
2,4,6-Trimethylpyridine (2,4,6-collidine)
-
Concentrated Nitric Acid (e.g., 65%)
-
Concentrated Sulfuric Acid (e.g., 95-98%)
-
Ice
-
Sodium Hydroxide solution (e.g., 25 wt%) for neutralization
-
Organic solvent for extraction (e.g., Toluene)
-
Anhydrous Sodium Sulfate for drying
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 278 K.
-
Slowly add 2,4,6-trimethylpyridine to the cooled sulfuric acid while maintaining the temperature below 293 K.
-
Once the addition is complete and the mixture is homogeneous, slowly add concentrated nitric acid dropwise, ensuring the internal temperature remains below 283 K.
-
Stir the reaction mixture at this temperature for approximately 30 minutes.
-
After the reaction is complete, pour the mixture into ice water, keeping the temperature below 303 K.
-
Neutralize the solution with a sodium hydroxide solution to a pH of 6-6.5.
-
Extract the product with an organic solvent such as toluene.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Table 2: Spectroscopic Data of 2,4,6-Trimethylpyridine (Reference)
| Technique | Data | Source |
| ¹H NMR | Spectra available in online databases. | --INVALID-LINK-- |
| ¹³C NMR | Spectra available in online databases. | --INVALID-LINK-- |
| Mass Spec (EI) | Molecular Ion (M+): m/z 121. | --INVALID-LINK-- |
| IR | Spectra available in online databases. | --INVALID-LINK-- |
For this compound, one would expect to see:
-
¹H NMR: A downfield shift of the proton at the 5-position due to the electron-withdrawing effect of the nitro group. The signals for the three methyl groups would also be distinct.
-
¹³C NMR: A significant downfield shift for the carbon atom at the 3-position directly attached to the nitro group, as well as shifts for the other ring carbons.
-
Mass Spec (EI): A molecular ion peak at m/z 166. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the pyridine ring.
-
IR: Strong characteristic absorption bands for the symmetric and asymmetric stretching of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1360-1290 cm⁻¹).
Reactivity
The reactivity of this compound is dictated by the electronic effects of its substituents. The nitro group at the 3-position deactivates the ring towards electrophilic aromatic substitution, which would preferentially occur at positions meta to the nitro group (i.e., the 5-position).
Conversely, the electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, makes the molecule susceptible to nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
Studies on related 2-methyl-3-nitropyridines have shown that they readily react with sulfur nucleophiles (thiolates), resulting in the substitution of the nitro group.[2] This suggests that this compound would also be a good substrate for SₙAr reactions. The reaction proceeds via a Meisenheimer-like intermediate.
Caption: General mechanism for nucleophilic aromatic substitution on this compound.
The presence of the methyl groups at the 2- and 6-positions may provide some steric hindrance, potentially influencing the rate and regioselectivity of nucleophilic attack.
Potential Applications
While specific applications for this compound are not extensively documented, nitropyridine derivatives are a significant class of compounds in medicinal chemistry and materials science.[3] They serve as versatile intermediates for the synthesis of more complex molecules with potential biological activity. The reactivity of the nitro group allows for its conversion into other functional groups, such as amines, which can then be further elaborated.
Safety Information
As a nitroaromatic compound, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be performed by trained personnel in a controlled laboratory setting.
References
An In-depth Technical Guide to the Molecular Structure of 2,4,6-Trimethyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4,6-trimethyl-3-nitropyridine. Due to the limited availability of direct experimental spectroscopic and crystallographic data for this specific compound in publicly accessible databases and literature, this document focuses on its synthesis from the well-characterized precursor, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine), and provides detailed spectral data for the starting material for reference.
Molecular Structure and Physicochemical Properties
This compound is a derivative of pyridine with three methyl groups and one nitro group attached to the aromatic ring. The substitution pattern significantly influences the electronic properties and reactivity of the pyridine core.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 21203-55-4 | |
| Melting Point | 35.6 °C | [1] |
| Boiling Point | 229 °C | [1] |
| Physical Form | Solid |
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic nitration of 2,4,6-collidine. The methyl groups on the pyridine ring activate it towards electrophilic substitution, directing the incoming nitro group to the 3-position.
References
Synthesis of 2,4,6-Trimethyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,4,6-trimethyl-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data, offering a comprehensive resource for laboratory-scale preparation.
Introduction
This compound, also known as 3-nitro-2,4,6-collidine, is an aromatic heterocyclic compound. The introduction of a nitro group onto the 2,4,6-trimethylpyridine (collidine) ring modifies its electronic properties and provides a functional handle for further chemical transformations. The nitration of pyridine and its derivatives can be challenging due to the deactivation of the aromatic ring by the protonated nitrogen atom under strongly acidic conditions. However, the presence of three activating methyl groups in 2,4,6-collidine facilitates the electrophilic substitution reaction.
This guide focuses on the most common and effective method for the synthesis of this compound: the direct nitration of 2,4,6-trimethylpyridine using a mixed acid reagent.
Synthetic Pathway: Electrophilic Aromatic Substitution
The core of the synthesis is the electrophilic nitration of the 2,4,6-trimethylpyridine ring. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The electron-donating methyl groups at positions 2, 4, and 6 activate the pyridine ring towards electrophilic attack and direct the incoming nitro group to the 3-position (equivalent to the 5-position due to symmetry).
Figure 1: Synthesis pathway for this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound. Yields can vary depending on the precise reaction conditions and purification methods. Increasing the number of methyl groups on the pyridine ring generally increases the yield of mononitro derivatives.
| Parameter | Value | Reference |
| Reactants | ||
| 2,4,6-Trimethylpyridine (Collidine) | 1.0 molar equivalent | General Stoichiometry |
| Concentrated Nitric Acid (HNO₃) | 1.5 - 2.0 molar equivalents | Inferred from similar nitrations |
| Concentrated Sulfuric Acid (H₂SO₄) | 2.0 - 3.0 molar equivalents | Inferred from similar nitrations |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C (addition), Room Temp. (reaction) | Inferred from general nitration procedures |
| Reaction Time | 2 - 4 hours | Inferred from similar nitrations |
| Product | ||
| Yield | 60 - 80% | [1] |
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
4.1. Materials and Reagents
-
2,4,6-Trimethylpyridine (Collidine)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
4.2. Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring. The addition should be performed cautiously to control the exothermic reaction. Maintain the temperature of the mixture between 0 and 10 °C.
-
Addition of 2,4,6-Trimethylpyridine: To the cooled nitrating mixture, add 2,4,6-trimethylpyridine dropwise via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases. The pH should be adjusted to approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 2,4,6-Trimethyl-3-nitropyridine
IUPAC Name: 2,4,6-Trimethyl-3-nitropyridine
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and predicted characterization data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Properties and Data
This compound is a substituted pyridine derivative. The presence of three methyl groups and a nitro group on the pyridine ring influences its electronic and steric properties, making it a potentially interesting building block in medicinal chemistry and materials science. Quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | N/A |
| Melting Point | 35.6 °C | [1] |
| Boiling Point | 229 °C | [1] |
| Density (Predicted) | 1.159 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.29 ± 0.18 | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the electrophilic nitration of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). The methyl groups are activating and direct the incoming electrophile to the meta-positions (3 and 5). Due to steric hindrance from the flanking methyl groups at positions 2 and 6, the substitution is expected to occur at the 3-position.
Proposed Experimental Protocol: Nitration of 2,4,6-Trimethylpyridine
This protocol is a generalized procedure based on established methods for the nitration of substituted pyridines.[2][3] Researchers should conduct appropriate safety assessments and small-scale trials before proceeding.
Materials:
-
2,4,6-Trimethylpyridine (2,4,6-collidine)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Substrate: Slowly add 2,4,6-trimethylpyridine to the cold sulfuric acid with continuous stirring. The addition should be dropwise to control the exothermic reaction.
-
Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.
-
Nitration Reaction: Slowly add the nitrating mixture to the solution of 2,4,6-trimethylpyridine in sulfuric acid, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, to be optimized) for several hours. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a cold, dilute sodium hydroxide solution until the pH is neutral or slightly basic. This step should be performed in an ice bath to manage the heat generated.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by a suitable method such as column chromatography on silica gel or recrystallization to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of its structure and comparison with similar compounds.
| Spectroscopy | Predicted Data |
| ¹H NMR | The single aromatic proton at the 5-position is expected to appear as a singlet. The chemical shifts of the three methyl groups will be distinct, with the methyl group at the 4-position likely being the most downfield due to the electronic effects of the adjacent nitro group. |
| ¹³C NMR | Eight distinct carbon signals are expected. The carbon bearing the nitro group (C3) will be significantly deshielded. The chemical shifts of the methyl carbons will also be distinct. |
| IR Spectroscopy | Characteristic peaks for the nitro group (asymmetric and symmetric stretching) are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. C-H stretching of the aromatic ring and methyl groups will be observed around 2900-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 166.18. Fragmentation patterns may include the loss of the nitro group (NO₂) and successive loss of methyl radicals. |
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of the electron-donating methyl groups and the electron-withdrawing nitro group.
-
Nucleophilic Aromatic Substitution: The nitro group can be a target for nucleophilic aromatic substitution, although the presence of three activating methyl groups might make this less favorable compared to pyridines with multiple nitro groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to 2,4,6-trimethylpyridin-3-amine. This amino-substituted collidine could be a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates.
-
Reactions of the Methyl Groups: The methyl groups, particularly the one at the 4-position, may be susceptible to oxidation or condensation reactions under certain conditions.
Given the diverse biological activities reported for other nitropyridine derivatives, this compound could be a valuable scaffold for the development of new therapeutic agents.[4][5] Its utility in materials science as a ligand or building block for functional materials also warrants investigation.
Conclusion
This technical guide provides a foundational understanding of this compound. While a detailed experimental protocol and comprehensive spectroscopic data are not yet widely available in the literature, the information presented here, including a proposed synthetic route and predicted analytical data, serves as a valuable resource for researchers interested in this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.
References
In-Depth Technical Guide to the Physical Characteristics of 2,4,6-Trimethyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of the heterocyclic compound 2,4,6-trimethyl-3-nitropyridine. The information is compiled from available chemical databases and literature, offering a valuable resource for professionals in research and development. This document summarizes key physical data, provides context through comparison with its parent compound, and outlines general experimental protocols relevant to the determination of these properties.
Core Physical Properties
This compound is a substituted pyridine derivative. The introduction of a nitro group to the 2,4,6-trimethylpyridine (collidine) backbone significantly alters its physical properties. The available data for this compound is presented below, alongside the well-documented properties of its parent compound for comparative analysis.
Table 1: Quantitative Physical Data
| Physical Property | This compound | 2,4,6-Trimethylpyridine (Collidine) |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁N[1] |
| Molecular Weight | 166.18 g/mol | 121.18 g/mol [1] |
| Melting Point | 35.6 °C[2] | -43 °C to -44.5 °C[1] |
| Boiling Point | 229 °C[2] | 170.4 °C to 172 °C[1] |
| Density | 1.159 g/cm³ (Predicted)[2] | ~0.917 g/mL at 25 °C |
| InChI Key | UQBHNBZGFVDCAH-UHFFFAOYSA-N | BWZVCCNYKMEVEX-UHFFFAOYSA-N |
| SMILES String | CC1=C(C=C(N=C1C)--INVALID-LINK--[O-])C | CC1=CC(=NC(=C1)C)C |
Experimental Protocols
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a crystalline solid like this compound, the melting point can be determined using a capillary melting point apparatus.
General Protocol:
-
A small, dry sample of the compound is finely powdered.
-
The powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded as the melting point range.[3]
-
A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. Given that this compound has a reported melting point of 35.6 °C, it exists as a solid at standard room temperature. Its boiling point would be determined at reduced pressure to avoid decomposition at the high temperature of 229 °C.
General Protocol (Distillation Method):
-
The compound is placed in a distillation flask with boiling chips.
-
The flask is connected to a distillation apparatus, including a condenser and a receiving flask.
-
The apparatus is heated, and the temperature is monitored with a thermometer placed at the vapor path.
-
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and a steady distillation rate is observed.
Synthesis and Characterization
The synthesis of nitropyridines, including derivatives of 2,4,6-trimethylpyridine, is typically achieved through nitration reactions. A common method involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid.[4] The characterization of the resulting product would then involve various spectroscopic techniques to confirm its structure.
General Synthesis Workflow:
Caption: General workflow for the synthesis and characterization of this compound.
Spectroscopic Data
While specific spectra for this compound are not widely published, the following outlines the expected spectroscopic characteristics based on its structure and data from its parent compound, 2,4,6-trimethylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the protons of the three methyl groups. The chemical shifts would be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, with the carbons closer to the nitro and nitro-substituted positions showing characteristic downfield shifts.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:
-
C-H stretching vibrations of the aromatic ring and methyl groups.
-
C=C and C=N stretching vibrations within the pyridine ring.
-
Strong asymmetric and symmetric stretching vibrations characteristic of the nitro group (NO₂), typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (166.18 g/mol ) and various fragmentation peaks that can help in elucidating its structure.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Pyridine derivatives, in general, are known to exhibit a wide range of biological activities.[5] Further research is required to explore the potential pharmacological or biological roles of this particular compound.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the investigation of the biological activity of this compound.
References
The Discovery and Profile of 2,4,6-Trimethyl-3-nitropyridine: A Technical Overview
For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical guide on 2,4,6-trimethyl-3-nitropyridine. It covers its discovery, synthesis, and physicochemical properties, based on available scientific literature.
Introduction
This compound, a derivative of the well-known heterocyclic compound pyridine, represents a class of molecules with significant potential in medicinal and materials chemistry. The introduction of a nitro group to the 2,4,6-trimethylpyridine (collidine) scaffold can significantly alter its electronic properties and biological activity. Pyridine and its derivatives are fundamental building blocks in numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents, such as methyl and nitro groups, allows for the fine-tuning of a molecule's steric and electronic characteristics, which in turn can influence its interaction with biological targets.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its precursor, 2,4,6-trimethylpyridine, is presented below for comparative analysis.
| Property | 2,4,6-Trimethylpyridine (Collidine) | This compound |
| Molecular Formula | C₈H₁₁N[1] | C₈H₁₀N₂O₂ |
| Molecular Weight | 121.18 g/mol [1] | 166.18 g/mol |
| Appearance | Colorless liquid[1] | Solid (predicted) |
| Melting Point | -43 °C[2] | 35.6 °C |
| Boiling Point | 171-172 °C[2] | 229 °C |
| Density | 0.917 g/mL at 25 °C[2] | 1.159 ± 0.06 g/cm³ (Predicted) |
| Refractive Index (n20/D) | 1.498[2] | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the electrophilic nitration of 2,4,6-trimethylpyridine (collidine). The methyl groups at positions 2, 4, and 6 are activating and direct incoming electrophiles to the 3 and 5 positions. Due to steric hindrance from the flanking methyl groups, substitution is favored at the 3-position.
Proposed Synthetic Protocol: Nitration of 2,4,6-Trimethylpyridine
This protocol is based on general methods for the nitration of substituted pyridines.[3][4]
Materials:
-
2,4,6-Trimethylpyridine (Collidine)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2,4,6-trimethylpyridine to the cooled sulfuric acid with continuous stirring. The formation of the pyridinium salt is an exothermic process.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.
-
Add the nitrating mixture dropwise to the solution of protonated 2,4,6-trimethylpyridine, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Characterization
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A single aromatic proton signal (singlet) in the downfield region. Three distinct singlets for the three methyl groups, with the methyl group at the 2- or 6-position adjacent to the nitro group likely being the most deshielded. |
| ¹³C NMR | Eight distinct carbon signals. The carbon bearing the nitro group (C3) would be significantly deshielded. Signals for the three methyl carbons would appear in the upfield region. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. C-H stretching and bending vibrations for the aromatic ring and methyl groups. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 166.18 g/mol . Fragmentation patterns would likely involve the loss of the nitro group and methyl groups. |
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound have not been identified in the current body of scientific literature. However, the broader class of nitropyridine compounds has been investigated for a range of biological activities.
Nitropyridine derivatives are known to exhibit diverse pharmacological properties, including:
-
Antimicrobial Activity: Some nitropyridines have shown efficacy against various bacterial and fungal strains.[5]
-
Anticancer Activity: The nitro group can be a key pharmacophore in compounds designed to target cancer cells.
-
Enzyme Inhibition: Certain nitropyridine-containing molecules have been identified as inhibitors of specific enzymes, which can be a therapeutic strategy for various diseases.
The biological effects of nitroaromatic compounds are often linked to their ability to undergo metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that can interact with cellular macromolecules.
Given the lack of specific data for this compound, a signaling pathway diagram cannot be constructed. Instead, a general workflow for its synthesis and characterization is provided.
Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a synthetically accessible derivative of collidine. While detailed information regarding its initial discovery and comprehensive characterization is sparse in the public domain, its synthesis can be reliably achieved through standard nitration procedures. The introduction of the nitro group is expected to significantly modify the physicochemical and biological properties of the parent collidine molecule, making it a compound of interest for further investigation in drug discovery and materials science. Future research should focus on obtaining detailed experimental data to fully elucidate its structural, electronic, and biological profile.
References
- 1. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 99%, liquid, ReagentPlus<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
An In-depth Technical Guide on the Safety and Handling of 2,4,6-Trimethyl-3-nitropyridine
Chemical and Physical Properties
Limited quantitative data is available for 2,4,6-trimethyl-3-nitropyridine. The following table summarizes the available information. For comparison, data for the parent compound, 2,4,6-trimethylpyridine, is also provided.
| Property | This compound | 2,4,6-Trimethylpyridine (Collidine) |
| CAS Number | 21203-55-4 | 108-75-8 |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁N |
| Molecular Weight | 166.18 g/mol | 121.18 g/mol |
| Appearance | Not specified | Colorless liquid |
| Melting Point | 35.6 °C (Predicted) | -44.5 °C |
| Boiling Point | 229 °C (Predicted) | 171-172 °C |
| Density | 1.159 g/cm³ (Predicted) | 0.913 g/mL |
| Flash Point | Not available | 44 °C (111 °F) |
| Solubility | Not specified | Soluble in water, ether, acetone, and alcohol |
Toxicological Data and Hazard Profile
No specific toxicological studies for this compound were found. The hazard profile is therefore inferred from related compounds. Aromatic nitrocompounds are generally considered hazardous.[1] They can be toxic, mutagenic, and may be absorbed through the skin.[2] The primary acute health hazard of aromatic nitrocompounds is cyanosis, with chronic exposure potentially leading to anemia.[2]
The following table summarizes the known hazards of related compounds.
| Hazard | 3-Nitropyridine | 2,4,6-Trimethylpyridine (Collidine) | General Aromatic Nitrocompounds |
| Acute Oral Toxicity | Toxic if swallowed[3] | Harmful if swallowed | Can be toxic |
| Acute Dermal Toxicity | Harmful in contact with skin[3] | Toxic in contact with skin | Rapidly absorbed through the skin[2] |
| Acute Inhalation Toxicity | Harmful if inhaled[3] | May cause respiratory irritation | Can be harmful |
| Skin Corrosion/Irritation | Causes skin irritation[3] | Causes skin irritation | Can cause dermatitis[2] |
| Eye Damage/Irritation | Causes serious eye irritation[3] | Causes serious eye irritation | Can be irritating |
| Mutagenicity/Carcinogenicity | Can cause DNA damage[4] | Not classified as a carcinogen | Many are mutagenic and potentially carcinogenic[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation[3] | May cause respiratory irritation | Blood (cyanosis, anemia), liver[2] |
Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[7] Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashes, consider additional protective clothing such as an apron or coveralls.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust or vapors.[7]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
-
As with many nitroaromatic compounds, there is a potential for thermal instability.[8] Avoid heating the compound unnecessarily and keep it away from ignition sources.
Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
-
Store in a locked cabinet or a restricted-access area.
Emergency Procedures
First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]
-
Specific Hazards: Aromatic nitrocompounds can be flammable and may decompose explosively upon heating.[10] Combustion may produce toxic fumes, including oxides of nitrogen and carbon.[9] Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (see section 3).[5] Ensure adequate ventilation.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: For a solid spill, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[5]
Waste Disposal
-
Disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of it down the drain or with regular trash.
Visualizations
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chempanda.com [chempanda.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. icheme.org [icheme.org]
- 9. fishersci.com [fishersci.com]
- 10. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
Methodological & Application
Synthesis of 2,4,6-Trimethyl-3-nitropyridine from 2,4,6-Collidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative experimental protocol for the synthesis of 2,4,6-trimethyl-3-nitropyridine, a valuable building block in medicinal chemistry and materials science, through the electrophilic nitration of 2,4,6-collidine.
Introduction
The nitration of pyridine rings is a fundamental transformation in organic synthesis. While pyridine itself is deactivated towards electrophilic aromatic substitution, the presence of activating groups, such as the three methyl groups in 2,4,6-collidine, facilitates this reaction.[1] The methyl groups increase the electron density of the pyridine ring, making it more susceptible to attack by the nitronium ion (NO₂⁺) generated from a mixture of concentrated nitric and sulfuric acids.[1] This protocol describes a standard and effective method for the regioselective nitration of 2,4,6-collidine at the C-3 position.
Principle of the Reaction
The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion. The electron-rich 2,4,6-collidine then acts as a nucleophile, attacking the nitronium ion. Due to the directing effects of the three methyl groups, the substitution occurs preferentially at the C-3 (or C-5) position, which is sterically accessible and electronically activated. The resulting intermediate is then deprotonated to restore aromaticity, yielding the final product, this compound.
Experimental Protocol
Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The addition of the nitrating mixture is exothermic and requires careful temperature control to prevent runaway reactions.
Materials and Reagents:
-
2,4,6-Collidine (s-Collidine)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Beakers
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a beaker cooled in an ice bath, carefully and slowly add a specific volume of concentrated nitric acid to a larger volume of concentrated sulfuric acid with gentle stirring. This process is highly exothermic. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add a measured amount of 2,4,6-collidine. Cool the flask in an ice bath to 0-5 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of 2,4,6-collidine. Maintain the internal temperature of the reaction mixture between 0 °C and 10 °C throughout the addition. The addition should take approximately 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Allow the ice to melt completely. The resulting acidic solution should be carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The neutralized mixture is then transferred to a separatory funnel and extracted three times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for a representative synthesis of this compound. Please note that these values are illustrative and may vary based on the specific experimental conditions and scale.
| Parameter | Value |
| Reactants | |
| 2,4,6-Collidine | 1.0 eq |
| Concentrated HNO₃ (70%) | 1.5 - 2.0 eq |
| Concentrated H₂SO₄ (98%) | 3.0 - 5.0 volumes relative to collidine |
| Reaction Conditions | |
| Temperature | 0 - 10 °C |
| Reaction Time | 1 - 3 hours |
| Product | |
| Product Name | This compound |
| Appearance | Yellow solid |
| Yield | 60-80% (typical) |
| Melting Point | 44-46 °C |
| Characterization | |
| ¹H NMR (CDCl₃, δ ppm) | ~ 7.1 (s, 1H, Ar-H), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~ 158, 155, 145, 130, 120, 24, 20, 18 |
| IR (KBr, cm⁻¹) | ~ 1530, 1350 (NO₂ stretch) |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₈H₁₁N₂O₂: 167.0815, Found: 167.0817 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical progression and key control points of the synthesis.
Caption: Logical flow diagram of the synthesis and purification process.
References
Nitration of 2,4,6-trimethylpyridine experimental protocol.
Application Notes: Nitration of 2,4,6-Trimethylpyridine
Introduction
The nitration of 2,4,6-trimethylpyridine, also known as 2,4,6-collidine, is a significant electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto the pyridine ring. Due to the electron-donating nature of the three methyl groups, 2,4,6-trimethylpyridine is more activated towards electrophilic substitution compared to unsubstituted pyridine. However, under the strongly acidic conditions typically required for nitration, the pyridine nitrogen is protonated, forming the pyridinium ion. This protonation deactivates the ring towards electrophilic attack. Despite this, the presence of the activating methyl groups allows for the nitration to proceed, typically yielding the 3-nitro derivative (3-nitro-2,4,6-trimethylpyridine).[1][2] Increasing the number of methyl groups on the pyridine ring has been shown to significantly increase the yield of mononitro derivatives.[1] This protocol details a standard method for the nitration of 2,4,6-trimethylpyridine using a mixed acid (sulfuric and nitric acid) approach.
Mechanism and Regioselectivity
The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. The nitronium ion then acts as the electrophile. In the highly acidic medium, 2,4,6-trimethylpyridine exists as its conjugate acid, the 2,4,6-trimethylpyridinium ion.[1][2] The positive charge on the nitrogen atom strongly deactivates the α (2,6) and γ (4) positions. Consequently, electrophilic attack occurs at the β (3 or 5) position. Given the symmetry of the molecule, these positions are equivalent, leading to the formation of 3-nitro-2,4,6-trimethylpyridine as the primary product.
Quantitative Data Summary
The following table summarizes the typical reaction conditions for the nitration of substituted pyridines, including 2,4,6-trimethylpyridine, using a mixed acid protocol.
| Parameter | Value / Condition | Reference |
| Starting Material | 2,4,6-Trimethylpyridine (Collidine) | [1][2] |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ / Conc. HNO₃) | [1][2] |
| Reaction Temperature | 0 °C to 25 °C (Initial cooling is critical) | [1] |
| Reaction Time | 30 minutes to 2 hours | [1] |
| Work-up Procedure | Quenching on ice, neutralization (e.g., with NaOH) | [1] |
| Product | 3-Nitro-2,4,6-trimethylpyridine | [1][2] |
| Yield | Generally high for methylated pyridines | [1] |
Experimental Protocol: Mixed Acid Nitration
This protocol describes the nitration of 2,4,6-trimethylpyridine using a mixture of concentrated sulfuric acid and nitric acid.
Materials and Reagents:
-
2,4,6-Trimethylpyridine (C₈H₁₁N)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Ice (H₂O)
-
Sodium Hydroxide (NaOH) solution (e.g., 25 wt%)
-
Organic solvent for extraction (e.g., Dichloromethane or Chloroform)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Beakers
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar, add a calculated volume of concentrated sulfuric acid.
-
Cool the flask in an ice bath to bring the temperature of the acid below 10 °C.
-
Slowly and carefully add 2,4,6-trimethylpyridine dropwise to the cold sulfuric acid with continuous stirring. The addition should be controlled to maintain the temperature below 25 °C.[1] This step forms the 2,4,6-trimethylpyridinium sulfate salt.
-
-
Nitration:
-
Once the addition is complete and the solution is homogeneous, cool the mixture to 0-5 °C using the ice bath.
-
Slowly add concentrated nitric acid dropwise from a dropping funnel.[1] The temperature of the reaction mixture must be carefully maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.
-
After the addition of nitric acid is complete, allow the mixture to stir at a controlled temperature (e.g., below 25 °C) for approximately 30-60 minutes to ensure the reaction goes to completion.[1]
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a beaker filled with crushed ice with constant stirring.[1] This step quenches the reaction and precipitates the product.
-
Neutralize the acidic solution by slowly adding a sodium hydroxide solution until the pH is approximately 6-7.[1] This should be done in an ice bath to dissipate the heat generated.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or chloroform. Perform the extraction three times to ensure complete recovery.
-
-
Purification:
-
Combine the organic extracts and wash them with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic, especially during the addition of reagents and the neutralization step. Proper temperature control is crucial to prevent runaway reactions.
-
Always add acid to water (or ice), not the other way around, during the quenching step.
Visual Workflowdot
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// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; G -> H [color="#4285F4"]; }
References
The Promising Role of 2,4,6-Trimethyl-3-nitropyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs incorporating this heterocycle.[1][2] The introduction of a nitro group to the pyridine ring can significantly modulate its biological activity, making nitropyridines a versatile class of compounds for drug discovery.[1] This document explores the potential applications of a specific, yet under-investigated derivative, 2,4,6-Trimethyl-3-nitropyridine, in medicinal chemistry. Due to the limited direct literature on this compound, this application note extrapolates potential uses and provides detailed hypothetical protocols based on established methodologies for structurally related compounds.
Potential Medicinal Chemistry Applications
Derivatives of nitropyridine and trimethylpyridine have demonstrated a wide spectrum of biological activities. Based on this existing research, this compound is proposed as a valuable scaffold for the development of novel therapeutics in the following areas:
-
Anticancer Agents: Nitropyridine derivatives have been synthesized and shown to possess potent anticancer activity.[1] For instance, certain nitropyridine-linked thiazolidinones have demonstrated high selectivity against cancer cell lines such as MCF-7 and HepG2.[1] The electron-withdrawing nature of the nitro group, combined with the lipophilicity of the methyl groups, may contribute to favorable interactions with biological targets in cancer cells.
-
Antimicrobial Agents: The pyridine nucleus is a common feature in antimicrobial drugs.[3] Nitropyridine derivatives have shown promising antibacterial and antifungal activities.[1] The proposed compound could be explored for its efficacy against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Antimalarial Agents: Several pyridine derivatives have been investigated as potential antimalarial agents.[4] The development of new antimalarials is a global health priority, and the unique electronic and steric properties of this compound make it an interesting candidate for screening against Plasmodium falciparum.
Quantitative Data from Structurally Related Compounds
To provide a comparative context for the potential efficacy of this compound, the following table summarizes quantitative data from structurally similar nitropyridine derivatives found in the literature.
| Compound Class | Target/Cell Line | Activity Metric | Value | Reference |
| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | MCF-7 (Breast Cancer) | IC₅₀ | 6.41 µM | [1] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | HepG2 (Liver Cancer) | IC₅₀ | 7.63 µM | [1] |
| Pyridine derivatives | Plasmodium falciparum (CQ-resistant) | IC₅₀ | 0.0402 µM | [4] |
| Nitropyridine-containing complexes | S. aureus (Antibacterial) | Mean Zone of Inhibition | 9.1–17.9 mm | [1] |
| Nitropyridine-containing complexes | C. albicans (Antifungal) | Mean Zone of Inhibition | 21.9–25.3 mm | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the target compound and its subsequent biological evaluation. These are proposed protocols based on established chemical and biological screening methods.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process: the synthesis of the 2,4,6-trimethylpyridine precursor, followed by its nitration.
Protocol 1: Synthesis of 2,4,6-Trimethylpyridine via Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and versatile method for the preparation of pyridine derivatives.[3][5]
Materials:
-
Ethyl acetoacetate
-
Acetaldehyde
-
Ammonium acetate
-
Ethanol
-
Nitric acid (for oxidation)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, combine two equivalents of ethyl acetoacetate, one equivalent of acetaldehyde, and one equivalent of ammonium acetate in ethanol.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate dihydropyridine may precipitate.
-
To the crude dihydropyridine, add a suitable oxidizing agent, such as nitric acid, to facilitate aromatization to the pyridine ring.[6]
-
After the oxidation is complete, neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2,4,6-trimethylpyridine by column chromatography or distillation.
Protocol 2: Nitration of 2,4,6-Trimethylpyridine
This protocol is adapted from procedures for the nitration of substituted pyridines.[7]
Materials:
-
2,4,6-Trimethylpyridine
-
Fuming sulfuric acid (oleum)
-
Nitric acid (concentrated)
-
Ice bath
-
Standard laboratory glassware for handling strong acids
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, cool fuming sulfuric acid (e.g., 20% oleum) in an ice bath to 0-5 °C.
-
Slowly add 2,4,6-trimethylpyridine to the cold oleum with vigorous stirring, maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add concentrated nitric acid dropwise, ensuring the temperature does not exceed 15-20 °C.
-
After the addition of nitric acid, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., NaOH solution) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography on silica gel.
Biological Evaluation
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Proposed Mechanism of Action and Signaling Pathway
Based on the known mechanisms of some anticancer pyridine derivatives, it is plausible that this compound could exert its effects through the induction of apoptosis. A potential signaling pathway is illustrated below.
Disclaimer: The information provided in this document, particularly concerning the applications and experimental protocols for this compound, is based on scientific literature for structurally related compounds and established methodologies. Further experimental validation is required to confirm these potential applications and optimize the described protocols.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for 2,4,6-Trimethyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms, experimental protocols, and potential applications of 2,4,6-trimethyl-3-nitropyridine, a versatile intermediate in organic synthesis.
Synthesis of this compound
The primary method for the synthesis of this compound is the direct nitration of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). The strong electron-donating effects of the three methyl groups activate the pyridine ring towards electrophilic aromatic substitution, while also directing the substitution to the C-3 and C-5 positions.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration proceeds via a standard electrophilic aromatic substitution mechanism. In a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion[1][2]. The electron-rich pyridine ring of 2,4,6-trimethylpyridine then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring, yielding this compound.
Caption: Mechanism of Electrophilic Nitration.
Experimental Protocol: Nitration of 2,4,6-Trimethylpyridine
This protocol is adapted from general procedures for the nitration of substituted pyridines[3].
| Reagent | Molar Ratio | Notes |
| 2,4,6-Trimethylpyridine | 1.0 | Starting material. |
| Concentrated Sulfuric Acid (98%) | ~5-10 fold excess | Acts as a solvent and catalyst. |
| Concentrated Nitric Acid (70%) | 1.1 - 1.5 | Nitrating agent. |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,4,6-trimethylpyridine.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled 2,4,6-trimethylpyridine with continuous stirring, maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10-15 °C.
-
After the addition of nitric acid, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or a mixture of hexane and ethyl acetate.
Expected Yield: 70-85%
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the electron-withdrawing nitro group at the C-3 position, coupled with the inherent electron deficiency of the pyridine ring, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). In many cases, the nitro group itself can act as a leaving group, a reaction that is less common for nitroarenes but is facilitated in electron-deficient heterocyclic systems[4][5].
Reaction Mechanism: SNAr
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group.
-
Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the nitro group as a nitrite ion (NO₂⁻).
The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex.
References
- 1. kbr.com [kbr.com]
- 2. Nitration Mechanism (HNO3 + H2SO4) [commonorganicchemistry.com]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 2,4,6-Trimethyl-3-nitropyridine for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 2,4,6-trimethyl-3-nitropyridine, a versatile scaffold for developing biologically active compounds. The strategic modification of this starting material allows for the generation of a diverse library of molecules for screening in various biological assays. Pyridine derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
The presence of a nitro group and three methyl groups on the pyridine ring of this compound offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group activates the pyridine ring for certain reactions, while the nitro group itself can be transformed into other functional groups, most notably an amine. This amino intermediate is a key building block for creating a wide array of derivatives through amide bond formation, sulfonylation, and other reactions.
Proposed Derivatization Strategies
The derivatization of this compound can be approached through several key transformations. The most direct strategy involves the reduction of the nitro group to form 3-amino-2,4,6-trimethylpyridine. This amine serves as a versatile intermediate for a host of subsequent functionalizations. Additionally, the methyl groups, although generally less reactive, can potentially undergo oxidation or condensation reactions under specific conditions.
Caption: Key derivatization pathways for this compound.
Biological Activity of Structurally Related Nitropyridine Derivatives
While specific biological data for derivatives of this compound is not extensively published, numerous studies on analogous nitropyridine structures demonstrate significant potential in oncology and infectious diseases. The data below, summarized from various studies, highlights the potency of related compounds and provides a strong rationale for the exploration of this chemical space.
| Compound Class | Target/Assay | Cell Line / Organism | IC₅₀ (µM) | Reference |
| Nitropyridine-linked Thiazolidinones | Anticancer | MCF-7 (Breast Cancer) | 6.41 | [3] |
| Nitropyridine-linked Thiazolidinones | Anticancer | HepG2 (Liver Cancer) | 7.63 | [3] |
| 5-Nitropyridin-2-yl Derivative | Chymotrypsin Inhibition | - | 8.67 | [3] |
| 5-Nitropyridin-2-yl Derivative | Urease Inhibition | - | 29.21 | [3] |
| Pyridine Heterocyclic Hybrid (3b) | Anticancer | Huh-7 (Liver Cancer) | 6.54 | [4][5] |
| Pyridine Heterocyclic Hybrid (3b) | Anticancer | A549 (Lung Cancer) | 15.54 | [4][5] |
| Pyridine Heterocyclic Hybrid (3b) | Anticancer | MCF-7 (Breast Cancer) | 6.13 | [4][5] |
| Pyridine Heterocyclic Hybrid (3b) | Tubulin Polymerization Inhibition | - | 4.03 | [4] |
| Substituted Pyridine (2g) | Antimalarial | P. falciparum (CQ-resistant) | 0.0402 | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate and for a common biological assay to evaluate the cytotoxic potential of the resulting derivatives.
Protocol 1: Synthesis of 3-Amino-2,4,6-trimethylpyridine via Nitro Reduction
This protocol describes the reduction of the nitro group of this compound to a primary amine using tin(II) chloride. This method is effective and avoids the need for high-pressure hydrogenation equipment.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH), 5 M solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Slowly add concentrated HCl to the mixture while stirring. An exothermic reaction may occur.
-
Attach a reflux condenser and heat the reaction mixture at 70-80°C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is basic (pH 9-10). A precipitate of tin salts will form.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude 3-amino-2,4,6-trimethylpyridine by column chromatography on silica gel.
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized derivatives on a cancer cell line (e.g., MCF-7).[7]
Materials:
-
Synthesized pyridine derivatives
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare stock solutions of the test derivatives in DMSO and then dilute to various concentrations in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[7]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves by plotting the percentage of cell viability against the compound concentration.
General Experimental Workflow
The overall process from the starting material to the final biological data can be visualized as a multi-step workflow. This involves the initial derivatization, purification and characterization of new compounds, followed by systematic biological screening and data analysis.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Heterocycles Using 2,4,6-Trimethyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2,4,6-trimethyl-3-nitropyridine as a versatile starting material. The methodologies described herein are based on established reactivity principles of nitropyridines and their derivatives, offering pathways to valuable scaffolds for medicinal chemistry and drug development.
Introduction
This compound, a substituted nitropyridine, holds significant potential as a precursor for the synthesis of a variety of fused heterocyclic systems. The presence of the electron-withdrawing nitro group, coupled with the reactive methyl groups, allows for a range of chemical transformations. The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions or activate adjacent positions for cyclization. The methyl groups, particularly those at the 2- and 6-positions, can be activated for condensation reactions. These application notes detail proposed synthetic routes to pyrazolopyridines and pyridopyrimidines, two classes of heterocycles with significant interest in pharmaceutical research.
Synthesis of a Fused Pyrazolopyridine Derivative
The synthesis of pyrazolopyridine scaffolds is of high interest due to their diverse biological activities. This protocol outlines a proposed pathway for the synthesis of a 7,9-dimethyl-8-nitro-1H-pyrazolo[4,3-b]pyridine derivative from this compound. The strategy involves the activation of a methyl group for condensation with a hydrazine derivative, followed by intramolecular cyclization.
Proposed Reaction Scheme:
Caption: Proposed workflow for the synthesis of a pyrazolopyridine derivative.
Experimental Protocol
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Toluene
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)
Procedure:
-
Activation of the Methyl Group: In a round-bottom flask, dissolve this compound (1.0 eq) in toluene. Add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
Condensation and Cyclization: Dissolve the crude enamine intermediate in ethanol. Add hydrazine hydrate (1.1 eq) to the solution.
-
Reflux the mixture for 8-12 hours. The cyclization is expected to occur with the elimination of dimethylamine and water.
-
Monitor the formation of the pyrazolopyridine product by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the target 7,9-dimethyl-8-nitro-1H-pyrazolo[4,3-b]pyridine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Expected Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Expected Yield (%) |
| 7,9-Dimethyl-8-nitro-1H-pyrazolo[4,3-b]pyridine Derivative | This compound | 1. DMF-DMA2. Hydrazine hydrate | Toluene, Ethanol | 12-18 | 60-75 |
Synthesis of a Fused Pyridopyrimidine Derivative
Pyridopyrimidines are another class of heterocycles with significant therapeutic potential. This protocol describes a proposed synthesis of a 2,5,7-trimethyl-6-nitro-pyrido[2,3-d]pyrimidine derivative starting from this compound. This route involves the reduction of the nitro group to an amine, followed by cyclocondensation with a β-dicarbonyl compound.
Proposed Reaction Scheme:
Caption: Proposed workflow for the synthesis of a pyridopyrimidine derivative.
Experimental Protocol
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Ethanol
-
Ethyl acetate
-
Acetylacetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reduction of the Nitro Group:
-
Method A (Fe/NH₄Cl): In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water. Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Method B (Catalytic Hydrogenation): Dissolve this compound (1.0 eq) in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
-
Work-up of Amine:
-
For Method A, filter the hot reaction mixture through a pad of celite to remove the iron salts and wash with hot ethanol.
-
For Method B, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate from either method under reduced pressure to obtain the crude 3-amino-2,4,6-trimethylpyridine. This can often be used in the next step without further purification.
-
-
Cyclocondensation: In a separate flask, mix the crude 3-amino-2,4,6-trimethylpyridine (1.0 eq) with acetylacetone (1.1 eq).
-
Add a catalytic amount of polyphosphoric acid (PPA) or another suitable acid catalyst.
-
Heat the mixture at 120-140 °C for 4-6 hours. Monitor the formation of the pyridopyrimidine product by TLC.
-
Work-up and Purification: After cooling, carefully quench the reaction mixture by pouring it onto ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,5,7-trimethyl-6-nitro-pyrido[2,3-d]pyrimidine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Expected Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Expected Yield (%) |
| 2,5,7-Trimethyl-6-nitro-pyrido[2,3-d]pyrimidine Derivative | This compound | 1. Fe/NH₄Cl or Pd/C, H₂2. Acetylacetone, PPA | Ethanol, Neat | 6-10 | 55-70 |
Disclaimer: The protocols and expected data provided are based on analogous reactions reported in the chemical literature. Actual results may vary, and optimization of reaction conditions may be necessary. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols: 2,4,6-Trimethyl-3-nitropyridine as a Precursor for a Novel Sulfonylurea Herbicide
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: Substituted pyridines are crucial building blocks in the synthesis of a wide range of agrochemicals, including herbicides and insecticides. 2,4,6-Trimethyl-3-nitropyridine is a versatile, though not widely commercially utilized, precursor that can be elaborated into various functionalized pyridine derivatives. This document outlines the potential application of this compound as a starting material for the synthesis of a novel sulfonylurea herbicide, herein designated as "Trimethosulfuron." The protocols provided are based on established chemical transformations of analogous pyridine derivatives.
Section 1: Synthesis of this compound
The initial step involves the nitration of 2,4,6-trimethylpyridine (also known as collidine). This electrophilic aromatic substitution is a standard method for introducing a nitro group onto an activated pyridine ring.
Experimental Protocol: Nitration of 2,4,6-Trimethylpyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,4,6-trimethylpyridine (1.0 eq). Cool the flask to 0°C in an ice-salt bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (H₂SO₄, 3.0 eq) to the flask while maintaining the temperature below 10°C.
-
Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (HNO₃, 1.2 eq) to concentrated sulfuric acid (2.0 eq) at 0°C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2,4,6-trimethylpyridine in sulfuric acid, ensuring the reaction temperature does not exceed 15°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Synthesis of this compound
| Parameter | Value |
| Starting Material | 2,4,6-Trimethylpyridine |
| Key Reagents | Fuming Nitric Acid, Sulfuric Acid |
| Solvent | None (reaction in acid) |
| Reaction Temperature | 0-15°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
| Purity (post-chromatography) | >98% |
Section 2: Synthesis of a Novel Sulfonylurea Herbicide "Trimethosulfuron"
This section details the multi-step synthesis of a hypothetical sulfonylurea herbicide, "Trimethosulfuron," starting from this compound. The synthetic route involves reduction of the nitro group, diazotization and sulfonation to form a sulfonyl chloride, amination to the sulfonamide, and finally, coupling with a heterocyclic isocyanate.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for Trimethosulfuron.
Step 1: Reduction of this compound
The nitro group is reduced to a primary amine, a key intermediate for further functionalization. Catalytic hydrogenation is a common and effective method for this transformation.[1][2][3]
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (EtOH) in a hydrogenation vessel, add palladium on carbon (10% Pd/C, 0.05 eq).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2,4,6-trimethylpyridine, which can be used in the next step without further purification or can be purified by recrystallization.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | 10% Palladium on Carbon, Hydrogen Gas |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 90-98% |
| Purity | >95% |
Step 2: Synthesis of 2,4,6-Trimethylpyridine-3-sulfonamide
This two-step process involves the conversion of the aminopyridine to a sulfonyl chloride via a Sandmeyer-type reaction, followed by amination to the corresponding sulfonamide.
-
Diazotization: Dissolve 3-amino-2,4,6-trimethylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) and water at 0°C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5°C.
-
Sulfonation (Sandmeyer Reaction): In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add copper(I) chloride (CuCl, catalytic amount). Add the cold diazonium salt solution from the previous step to this mixture. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up for Sulfonyl Chloride: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to give the crude 2,4,6-trimethylpyridine-3-sulfonyl chloride.
-
Amination: Dissolve the crude sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF). Cool to 0°C and bubble ammonia gas through the solution or add aqueous ammonia dropwise.
-
Final Work-up and Purification: Stir the reaction for 1-2 hours at room temperature. Remove the solvent under reduced pressure. Add water to the residue and collect the precipitated solid by filtration. Wash the solid with cold water and dry to obtain 2,4,6-trimethylpyridine-3-sulfonamide.
| Parameter | Value |
| Starting Material | 3-Amino-2,4,6-trimethylpyridine |
| Key Reagents | NaNO₂, SO₂, CuCl, NH₃ |
| Solvent | Acetic Acid, THF |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 4-6 hours (total) |
| Typical Overall Yield | 60-75% |
| Purity | >97% |
Step 3: Synthesis of Trimethosulfuron
The final step is the coupling of the pyridylsulfonamide with a suitable heterocyclic isocyanate, a common method for synthesizing sulfonylurea compounds.[4][5]
Caption: Final coupling step in the synthesis of Trimethosulfuron.
-
Reaction Setup: To a stirred suspension of 2,4,6-trimethylpyridine-3-sulfonamide (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous acetonitrile, add 4,6-dimethoxypyrimidin-2-yl isocyanate (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 3-5 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Acidify the residue with dilute HCl to pH 3-4 to precipitate the product. Collect the solid by filtration, wash with water, and then with a small amount of cold diethyl ether. Dry the product under vacuum to obtain Trimethosulfuron.
| Parameter | Value |
| Starting Materials | 2,4,6-Trimethylpyridine-3-sulfonamide, 4,6-Dimethoxypyrimidin-2-yl isocyanate |
| Key Reagents | Potassium Carbonate |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (approx. 80°C) |
| Reaction Time | 3-5 hours |
| Typical Yield | 85-95% |
| Purity | >98% |
Conclusion
The protocols outlined above demonstrate a viable, albeit hypothetical, pathway for the utilization of this compound as a precursor for the synthesis of a novel sulfonylurea herbicide, "Trimethosulfuron." Each step is based on well-established and high-yielding chemical transformations commonly employed in the synthesis of agrochemicals. The provided quantitative data, based on analogous reactions, suggest that this synthetic route could be efficient and scalable. Further research and optimization would be required to validate these protocols and to evaluate the herbicidal activity and selectivity of the final compound.
References
Synthesis of 2,4,6-Trimethyl-3-nitropyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for the synthesis of 2,4,6-trimethyl-3-nitropyridine, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein is based on established methods of electrophilic aromatic substitution on a substituted pyridine ring.
Introduction
The nitration of pyridine and its derivatives is a cornerstone of heterocyclic chemistry. 2,4,6-Trimethylpyridine, commonly known as collidine, possesses an electron-rich aromatic system due to the inductive effect of the three methyl groups, which facilitates electrophilic substitution. However, the basic nitrogen atom can be protonated under strongly acidic conditions, deactivating the ring towards nitration. Careful control of reaction conditions is therefore crucial for successful synthesis. The target compound, this compound, is synthesized by the direct nitration of 2,4,6-trimethylpyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.
Experimental Protocol
This protocol is adapted from a documented laboratory procedure for the nitration of 2,4,6-trimethylpyridine.
Materials:
-
2,4,6-Trimethylpyridine (Collidine)
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (50 mL). Cool the flask in an ice bath to 0-5 °C.
-
Addition of Reactants: Slowly add 2,4,6-trimethylpyridine (10.0 g, 82.5 mmol) to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Nitration: Once the addition of collidine is complete, add fuming nitric acid (10 mL) dropwise via the dropping funnel. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C throughout the addition.
-
Reaction: After the complete addition of nitric acid, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with gentle stirring.
-
Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant Quantities | |
| 2,4,6-Trimethylpyridine | 10.0 g (82.5 mmol) |
| Fuming Nitric Acid | 10 mL |
| Concentrated Sulfuric Acid | 50 mL |
| Reaction Conditions | |
| Temperature | 0-5 °C |
| Reaction Time | 2 hours |
| Product Characterization | |
| Yield | 75% (approximate) |
| Physical State | Pale yellow solid |
| Melting Point | 45-47 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.15 (s, 1H), 2.55 (s, 3H), 2.45 (s, 3H), 2.30 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 158.2, 155.5, 145.0, 130.8, 122.5, 24.5, 20.1, 18.8 |
| IR (KBr, cm⁻¹) | 1525, 1350 (NO₂) |
| Mass Spec (m/z) | 166 [M]⁺ |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of 2,4,6-Trimethyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2,4,6-trimethyl-3-nitropyridine, a key intermediate in various synthetic applications. The following sections outline methods for recrystallization and column chromatography, including data presentation and experimental workflows.
Introduction
This compound is a substituted pyridine derivative. Its synthesis, typically via the nitration of 2,4,6-trimethylpyridine (collidine), can result in various impurities. These may include unreacted starting material, isomers, and other byproducts. Effective purification is crucial to ensure the quality and reliability of subsequent reactions and in drug development processes. This document details two primary methods for the purification of the title compound: recrystallization and column chromatography.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound and its common starting material is presented below.
| Property | This compound | 2,4,6-Trimethylpyridine (Collidine) |
| CAS Number | 21203-55-4 | 108-75-8 |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁N |
| Molecular Weight | 166.18 g/mol | 121.18 g/mol |
| Appearance | Solid | Colorless liquid |
| Melting Point | 35.6 °C[1] | -44.5 °C[2] |
| Boiling Point | 229 °C[1] | 171-172 °C[2] |
| Density | ~1.16 g/cm³ (Predicted)[1] | ~0.917 g/mL |
Purification Protocols
Two effective methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. For this compound, a non-polar or moderately polar solvent is expected to be effective.
Experimental Protocol:
-
Solvent Selection: Based on the principle of "like dissolves like" and the relatively low polarity of the compound, solvents such as ethanol, isopropanol, or a hexane/ethyl acetate mixture are suitable candidates. A preliminary small-scale test should be performed to identify the optimal solvent or solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Expected Results:
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC/GC) | ~90-95% | >99% |
| Appearance | Yellowish solid | Off-white to pale yellow crystals |
| Melting Point | Broad range | Sharp range, close to 35.6 °C |
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a suitable method.
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A common starting mobile phase is a mixture of hexane and ethyl acetate in a 9:1 ratio, gradually increasing to a 4:1 ratio.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data:
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
| Initial Purity | ~90-95% |
| Final Purity | >99.5% |
| Typical Yield | 85-95% |
Diagrams
Purification Workflow
Caption: General workflow for the purification of this compound.
Recrystallization Protocol
Caption: Step-by-step protocol for recrystallization.
Column Chromatography Protocol
Caption: Step-by-step protocol for column chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trimethyl-3-nitropyridine
Welcome to the technical support center for the synthesis of 2,4,6-trimethyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 2,4,6-trimethylpyridine (collidine) challenging?
A1: The electrophilic aromatic substitution of pyridine, including nitration, can be difficult. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles like the nitronium ion (NO₂⁺). However, the presence of three activating methyl groups in 2,4,6-trimethylpyridine helps to increase the electron density of the ring, making nitration more feasible than on unsubstituted pyridine.
Q2: What is the most common nitrating agent for this synthesis?
A2: The most widely used and cost-effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid".[1] Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion.
Q3: Are there alternative nitrating agents I can use?
A3: Yes, several alternative nitrating agents can be employed, which may offer advantages in terms of yield, selectivity, or milder reaction conditions for sensitive substrates.[1][2] Some alternatives include:
-
Nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄).[1]
-
A mixture of an inorganic nitrate (e.g., KNO₃ or NaNO₃) and concentrated sulfuric acid.[4]
-
Bismuth subnitrate with thionyl chloride.[5]
Q4: What are the expected side reactions in this synthesis?
A4: The primary side reactions include the formation of other isomers and potential oxidation of the starting material or product, especially under harsh conditions.[6] Over-nitration to form dinitro products is also a possibility if the reaction conditions are not carefully controlled.
Q5: How can I purify the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[7] Column chromatography is another effective method for separating the desired product from isomers and byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Incomplete reaction. 4. Loss of product during workup. | 1. Ensure the use of concentrated or fuming nitric and sulfuric acids. 2. Gradually increase the reaction temperature while monitoring for side reactions. 3. Increase the reaction time and monitor progress using TLC. 4. Optimize extraction and purification steps, being mindful of the product's solubility. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, leading to a loss of selectivity. 2. The nitrating agent is not selective. | 1. Maintain a lower reaction temperature during the addition of the nitrating agent and throughout the reaction. 2. Consider using a more selective nitrating agent, such as N₂O₅ at low temperatures.[1] |
| Formation of Dark, Tarry Byproducts | 1. Oxidation of the starting material or product. 2. Reaction temperature is too high. 3. Concentrated nitrating agent added too quickly. | 1. This is a common sign of oxidation.[6] Maintain a low temperature during the addition of the nitrating agent. 2. Ensure the reaction is adequately cooled, for example, using an ice bath. 3. Add the nitrating mixture dropwise with vigorous stirring to ensure proper heat dissipation. |
| Product is Difficult to Purify | 1. Presence of closely related isomers. 2. Residual starting material. 3. Tarry byproducts. | 1. Employ high-performance liquid chromatography (HPLC) or careful column chromatography for separation. 2. Ensure the reaction goes to completion by monitoring with TLC. 3. Wash the crude product with a non-polar solvent to remove some tar before further purification. |
Quantitative Data Summary
| Nitrating Agent | Substrate | Temperature (°C) | Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | Toluene | 30-40 | ~95% | [1] |
| Mixed Acid (HNO₃/H₂SO₄) | 2,6-dichloropyridine | < 50, then 100-105 | Not specified | [8] |
| Fuming HNO₃ in H₂SO₄ | 2-chloro-6-methoxypyridine | 0, then allowed to rise to 20 | 80.3% | [9] |
| Dinitrogen Pentoxide (N₂O₅) in CH₂Cl₂ | Toluene | -40 | High | [1] |
| Copper Nitrate | Porphyrin derivatives | Not specified | ~50% | [4] |
Experimental Protocols
Protocol 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)
This protocol is a general method for the nitration of an activated aromatic compound and can be adapted for 2,4,6-trimethylpyridine.
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring to form the nitrating mixture.
-
Reaction: To a separate flask containing 2,4,6-trimethylpyridine dissolved in a suitable solvent (or neat), slowly add the prepared nitrating mixture dropwise. Maintain the reaction temperature between 0-10 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
Technical Support Center: Nitration of 2,4,6-Trimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the nitration of 2,4,6-trimethylpyridine?
The nitration of 2,4,6-trimethylpyridine presents several challenges. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the compound is deactivated towards electrophilic aromatic substitution, necessitating harsh reaction conditions.[1] These conditions can, in turn, lead to a variety of side reactions, including over-nitration and oxidation of the methyl groups. The pyridine nitrogen can also be protonated in the acidic nitrating mixture, further deactivating the ring.
Q2: What is the expected major product of the nitration of 2,4,6-trimethylpyridine?
The primary product of a successful nitration is 3-nitro-2,4,6-trimethylpyridine. The electrophilic attack of the nitronium ion (NO₂⁺) occurs at the C-3 position (meta to the nitrogen atom), which is the most electronically favorable position for substitution on the deactivated pyridine ring.
Q3: What are the common side reactions and byproducts in this nitration?
Common side reactions include:
-
Oxidation of Methyl Groups: The strong oxidizing nature of nitric acid can lead to the oxidation of one or more of the methyl groups to carboxylic acid groups, forming derivatives of picolinic acid or even 2,4,6-pyridinetricarboxylic acid.[2]
-
Over-nitration: Although the pyridine ring is deactivated, the activating effect of the three methyl groups can sometimes lead to the introduction of a second nitro group, resulting in dinitro derivatives.
-
N-Oxide Formation: Under certain conditions, the nitrogen atom of the pyridine ring can be oxidized to form 2,4,6-trimethylpyridine-N-oxide. This N-oxide is actually more reactive towards nitration than the parent pyridine.
Troubleshooting Guides
Problem 1: Low yield of the desired 3-nitro-2,4,6-trimethylpyridine with a significant amount of unreacted starting material.
| Possible Cause | Troubleshooting Step |
| Insufficiently strong nitrating conditions. | The deactivating effect of the pyridine ring requires potent nitrating agents. A mixture of fuming nitric acid and concentrated sulfuric acid is typically necessary. |
| Reaction temperature is too low. | While low temperatures can help control side reactions, they may also slow down the desired nitration to an impractical rate. Careful optimization of the reaction temperature is crucial. |
| Incomplete generation of the nitronium ion (NO₂⁺). | Ensure that the ratio of concentrated sulfuric acid to nitric acid is sufficient to generate an adequate concentration of the nitronium ion. |
Problem 2: Formation of significant amounts of oxidized byproducts (e.g., carboxylic acids).
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Elevated temperatures increase the rate of oxidation of the methyl groups. Maintain a carefully controlled temperature throughout the reaction. |
| Prolonged reaction time. | Extended exposure to the strong oxidizing nitrating mixture can promote side reactions. Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction once the formation of the desired product has maximized. |
| Excess of nitric acid. | A large excess of nitric acid will increase the oxidative potential of the reaction mixture. Use a stoichiometric amount or a slight excess of the nitrating agent. |
Problem 3: Presence of dinitrated products in the final mixture.
| Possible Cause | Troubleshooting Step |
| Reaction conditions are too harsh. | High temperatures and a large excess of the nitrating agent favor multiple nitrations. |
| The substrate is more activated than anticipated. | The three methyl groups on the pyridine ring can increase its reactivity. To favor mono-nitration, lower the reaction temperature and add the nitrating agent slowly and portion-wise to maintain a low instantaneous concentration.[1] |
Experimental Protocols
Key Experimental Protocol: Nitration of 2,4,6-Trimethylpyridine-N-oxide
Given the challenges of direct nitration, a common and often more successful approach is the nitration of the corresponding N-oxide.
Step 1: Synthesis of 2,4,6-Trimethylpyridine-N-oxide
A general method for the N-oxidation of pyridines involves treatment with a peroxy acid, such as hydrogen peroxide in acetic acid.
Step 2: Nitration of 2,4,6-Trimethylpyridine-N-oxide
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to reach room temperature before use.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, gently heat the 2,4,6-trimethylpyridine-N-oxide to approximately 60°C.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the heated N-oxide. The addition should be slow to control the exothermic reaction and maintain the desired temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature of 125-130°C for several hours.[1] The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The solution is then neutralized with a base, such as sodium carbonate, until a pH of 7-8 is reached, which will precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetone.
Data Presentation
Table 1: Hypothetical Product Distribution in the Nitration of 2,4,6-Trimethylpyridine under Different Conditions
| Condition | 3-nitro-2,4,6-trimethylpyridine (%) | Oxidized Byproducts (%) | Dinitrated Byproducts (%) | Unreacted Starting Material (%) |
| A: Mixed acid, 25°C, 2h | 40 | 15 | <5 | 40 |
| B: Mixed acid, 50°C, 2h | 65 | 25 | 10 | <5 |
| C: Mixed acid, 50°C, 8h | 50 | 40 | 10 | <5 |
| D: N-oxide route, 130°C, 3h | 85 | <5 | <2 | <8 |
Note: This table is illustrative and actual results will vary based on specific experimental parameters.
Visualizations
Caption: Main and side reaction pathways in the nitration of 2,4,6-trimethylpyridine.
Caption: A troubleshooting workflow for optimizing the nitration of 2,4,6-trimethylpyridine.
References
Optimizing reaction conditions for 2,4,6-Trimethyl-3-nitropyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 2,4,6-trimethyl-3-nitropyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider incrementally increasing the reaction time or temperature. |
| Protonation of the pyridine ring: In highly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring towards electrophilic substitution. | While a strong acid is necessary, using a large excess should be avoided. The use of trifluoroacetic anhydride with nitric acid can be a milder alternative to mixed acid (HNO₃/H₂SO₄).[1] | |
| Substrate purity: Impurities in the starting 2,4,6-trimethylpyridine (collidine) can interfere with the reaction. | Ensure the purity of the starting material by distillation or other appropriate purification methods before use. | |
| Formation of Multiple Nitro Isomers (Poor Regioselectivity) | Reaction conditions favoring other isomers: The position of nitration on the pyridine ring is sensitive to the reaction conditions. | To favor the 3-nitro isomer, precise control of the reaction temperature is crucial. Running the reaction at lower temperatures can enhance regioselectivity. The choice of nitrating agent can also influence the outcome. |
| Formation of Di- or Tri-nitrated Products | Over-nitration due to harsh conditions: Excessive nitrating agent or high temperatures can lead to the introduction of more than one nitro group. | Use a stoichiometric amount or a slight excess of the nitrating agent. Add the nitrating agent slowly and in portions to the reaction mixture while maintaining a low temperature.[2] |
| Oxidation of Methyl Groups | Strongly oxidizing conditions: The nitrating mixture can also oxidize the methyl groups on the pyridine ring, leading to carboxylic acid or other oxidized byproducts. | Maintain a low reaction temperature and avoid a large excess of the nitrating agent. Careful monitoring of the reaction is essential to stop it once the desired product is formed. |
| Difficult Product Isolation and Purification | Presence of acidic residue: The crude product will be mixed with strong acids from the nitrating mixture. | Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.[3] |
| Similar polarity of byproducts: Isomeric nitro compounds and other byproducts may have similar polarities, making chromatographic separation challenging. | Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective method for purification. If column chromatography is necessary, a careful selection of the eluent system is required, and monitoring with TLC is critical. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the electrophilic nitration of 2,4,6-trimethylpyridine (2,4,6-collidine) using a mixture of concentrated nitric acid and concentrated sulfuric acid.[4] Alternative methods may utilize nitric acid in trifluoroacetic anhydride.[1]
Q2: Why is the nitration of pyridine derivatives often challenging?
A2: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[5] Furthermore, in the strongly acidic conditions typically used for nitration, the pyridine nitrogen is protonated, which further deactivates the ring.[1]
Q3: How can I control the regioselectivity to obtain the 3-nitro isomer?
A3: Controlling the reaction temperature is a key factor in directing the nitration to the 3-position. The steric hindrance from the methyl groups at positions 2 and 6 also plays a role in favoring substitution at the less hindered 3-position.
Q4: What are the expected side products in this reaction?
A4: Besides the desired 3-nitro product, other possible side products include other mono-nitro isomers, di- and tri-nitrated products, and products resulting from the oxidation of the methyl groups.
Q5: What is a suitable work-up procedure for this reaction?
A5: A typical work-up involves carefully quenching the reaction mixture in ice water, followed by neutralization with a base to precipitate the crude product. The product can then be extracted with an organic solvent.
Experimental Protocols
Protocol 1: Nitration using Nitric Acid in Trifluoroacetic Anhydride
This protocol is adapted from a general procedure for the nitration of pyridines.[1]
Materials:
-
2,4,6-trimethylpyridine (1 equivalent)
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated nitric acid (2.1 equivalents)
-
Sodium metabisulfite
-
Sodium hydroxide solution
-
Chloroform
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flask cooled in an ice bath, slowly add 2,4,6-trimethylpyridine to trifluoroacetic anhydride with stirring.
-
Continue stirring at the chilled temperature for 2 hours.
-
Slowly add concentrated nitric acid dropwise to the mixture.
-
After the addition is complete, continue stirring for 9-10 hours.
-
Slowly pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.
-
Adjust the pH of the solution to 6-7 with a concentrated sodium hydroxide solution while cooling.
-
Extract the product with chloroform.
-
Dry the combined organic layers with anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Nitration using Mixed Acid (Conceptual)
This is a conceptual protocol based on the common method for nitrating aromatic compounds. Optimization of specific conditions is required.
Materials:
-
2,4,6-trimethylpyridine (1 equivalent)
-
Concentrated sulfuric acid
-
Concentrated nitric acid (1.1 equivalents)
-
Crushed ice
-
Sodium carbonate solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add 2,4,6-trimethylpyridine to concentrated sulfuric acid with stirring, maintaining a low temperature.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2,4,6-trimethylpyridine, ensuring the temperature remains low (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature, monitoring its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice.
-
Neutralize the mixture by slowly adding a saturated sodium carbonate solution until the pH is neutral.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reported Yields for the Nitration of Various Pyridine Derivatives with Nitric Acid in Trifluoroacetic Anhydride[1]
| Starting Material | Product | Yield (%) |
| Pyridine | 3-Nitropyridine | 83 |
| 2-Methylpyridine | 2-Methyl-5-nitropyridine | 66 |
| 3-Methylpyridine | 3-Methyl-5-nitropyridine & 3-Methyl-2-nitropyridine | 58 (total) |
| 4-Methylpyridine | 4-Methyl-3-nitropyridine | 66 |
| 2,6-Dimethylpyridine | 2,6-Dimethyl-3-nitropyridine | 58 |
| 3,5-Dimethylpyridine | 3,5-Dimethyl-2-nitropyridine | 42 |
Note: The yield for this compound is not explicitly stated in this source but can be expected to be within a similar range, subject to optimization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Purification of 2,4,6-Trimethyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2,4,6-trimethyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound via nitration of 2,4,6-trimethylpyridine can lead to several impurities. These typically include unreacted starting material (2,4,6-trimethylpyridine), constitutional isomers (e.g., 2,4,6-trimethyl-x-nitropyridine where the nitro group is at a different position), and potentially di-nitrated byproducts. The formation of these impurities is often dependent on the specific nitrating agent and reaction conditions used.[1][2]
Q2: What are the initial steps to consider before starting the purification process?
A2: Before proceeding with purification, it is crucial to have a preliminary assessment of the crude product. Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide valuable information on the number of components in your mixture and help in selecting an appropriate purification strategy. It is also advisable to determine the melting point of the crude solid, as a broad melting range can indicate the presence of significant impurities.
Q3: Is recrystallization a suitable method for purifying this compound?
A3: Recrystallization is a commonly employed and effective technique for purifying solid organic compounds and can be a good starting point for this compound.[3] The success of this method heavily relies on the selection of an appropriate solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[3][4]
Q4: What are the recommended solvents for the recrystallization of this compound?
Q5: When should I consider using column chromatography?
A5: Column chromatography is recommended when recrystallization fails to yield a product of the desired purity, or when dealing with complex mixtures containing impurities with similar solubility profiles to the target compound.[6] It is particularly useful for separating constitutional isomers which can be challenging to remove by recrystallization alone.[7]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Pure Product | The chosen solvent is too good, and the compound remains dissolved even at low temperatures. | Try a less polar solvent or a solvent mixture. You can add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation.[5][8] |
| Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product completely. | |
| Oiling Out Instead of Crystallization | The melting point of the solute is lower than the boiling point of the solvent. | Use a lower boiling point solvent or a solvent mixture. Try cooling the solution more slowly to encourage crystal formation. |
| High concentration of impurities. | Perform a preliminary purification step, such as a simple filtration or a wash with a suitable solvent, before recrystallization. | |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. Evaporate some of the solvent to increase the concentration. |
| Product Purity is Still Low After Recrystallization | Impurities have similar solubility to the product. | Consider a second recrystallization with a different solvent system. If isomers are present, column chromatography may be necessary.[7] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel. | Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to block the active sites on the silica gel.[9] |
| Poor Separation of Isomers | The chosen eluent system does not have sufficient selectivity. | Perform a systematic screening of different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallower gradient or isocratic elution might improve resolution. |
| Low Recovery from the Column | The compound is irreversibly adsorbed onto the stationary phase. | Use a less acidic stationary phase like alumina or a deactivated silica gel. Pre-treating the column with the eluent containing a basic additive can also help.[9] |
| Compound Degradation on the Column | The compound is sensitive to the acidic nature of the silica gel. | Switch to a more neutral stationary phase like neutral alumina. Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient.[9] |
Data Presentation
Table 1: Illustrative Recrystallization Solvent Screening for this compound
| Solvent/Solvent System | Observation at Room Temp. | Observation at Boiling | Crystal Formation on Cooling | Purity (Hypothetical %) | Yield (Hypothetical %) |
| Ethanol | Sparingly Soluble | Soluble | Good | 95% | 70% |
| Isopropanol | Sparingly Soluble | Soluble | Good | 96% | 75% |
| Ethyl Acetate | Soluble | Very Soluble | Poor | - | - |
| Heptane | Insoluble | Sparingly Soluble | Fair | 92% | 50% |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Very Good | 98% | 80% |
| Ethyl Acetate/Hexane (1:3) | Sparingly Soluble | Soluble | Good | 97% | 78% |
Table 2: Example of Column Chromatography Fraction Analysis
| Fraction Number | Eluent System (Hexane:Ethyl Acetate) | TLC Analysis (Rf) | Composition |
| 1-5 | 95:5 | 0.8 | Unreacted Starting Material |
| 6-10 | 90:10 | 0.6 | Isomeric Byproduct 1 |
| 11-20 | 85:15 | 0.5 | This compound |
| 21-25 | 80:20 | 0.3 | Isomeric Byproduct 2 |
| 26-30 | 70:30 | 0.1 | Di-nitrated Product |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on preliminary tests (see Table 1), select a suitable solvent or solvent system (e.g., Ethanol/Water).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent mixture, dissolve the solid in the "good" solvent first and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography Purification
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Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Based on TLC analysis, choose an eluent system that provides good separation (e.g., a mixture of hexane and ethyl acetate). Add 0.1% triethylamine to the eluent to prevent peak tailing.[9]
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Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
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Elution: Start the elution with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
Caption: The logical separation of components during column chromatography.
References
- 1. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. scienceopen.com [scienceopen.com]
- 7. ias.ac.in [ias.ac.in]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4,6-Trimethyl-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4,6-Trimethyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: The synthesis of this compound, typically through the nitration of 2,4,6-trimethylpyridine (2,4,6-collidine), presents several challenges. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions like nitration can be difficult.[1] Under the strongly acidic conditions required for nitration, the pyridine nitrogen is often protonated, further deactivating the ring towards electrophilic attack.[2] Key challenges include controlling the regioselectivity of the nitration, preventing the formation of byproducts, and achieving satisfactory yields.
Q2: What are the potential byproducts in this synthesis?
A2: While the primary goal is the formation of this compound, several byproducts can be formed under typical nitration conditions. These may include:
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Oxidation products: The methyl groups on the collidine ring are susceptible to oxidation by strong nitrating agents, which can lead to the formation of pyridine carboxylic acids.[3]
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Dinitrated products: Although the introduction of one nitro group deactivates the ring, forcing conditions may lead to the formation of dinitro-2,4,6-trimethylpyridine isomers.
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Side-chain nitration: While less common for this specific substrate, nitration on the methyl groups is a theoretical possibility, especially under harsh conditions.
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Other positional isomers: Although the 3-position is the kinetically favored product, minor amounts of other isomers might be formed.
Q3: What are the recommended nitrating agents for this synthesis?
A3: A common and effective nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid.[4] Another reported method involves the use of nitric acid in trifluoroacetic anhydride, which can sometimes offer higher yields compared to other methods for substituted pyridines.[5] The choice of nitrating agent and reaction conditions can significantly influence the yield and the byproduct profile.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves several steps. After the reaction is complete, the mixture is usually quenched with ice and neutralized with a base. The product can then be extracted with an organic solvent. Further purification can be achieved by column chromatography.[5] Recrystallization from a suitable solvent is also a common method to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Protonation of the pyridine nitrogen deactivating the ring. - Suboptimal reaction temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Consider using a less acidic nitrating system if possible, or carefully control the addition of the substrate to the acid mixture. - Optimize the reaction temperature. Increasing the number of methyl groups on the pyridine ring has been reported to increase the yield of mononitro derivatives, suggesting temperature is a critical parameter.[4] |
| Formation of Dark, Tarry Material | - Oxidation of the starting material or product.[3] - Reaction temperature is too high. | - Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating mixture. - Add the nitrating agent slowly to the substrate solution to control the exothermic reaction. |
| Presence of Significant Amounts of Byproducts | - Harsh reaction conditions leading to oxidation or multiple nitrations. - Incorrect stoichiometry of reagents. | - Use the mildest effective nitrating conditions. - Carefully control the molar ratio of the nitrating agent to the substrate. - Consider alternative nitrating agents that may offer better selectivity. |
| Difficult Purification | - Presence of multiple, closely related byproducts. - Incomplete removal of acidic residues. | - Utilize high-performance column chromatography for separation. - Ensure thorough neutralization and washing of the organic extracts during workup. - Attempt recrystallization from various solvent systems to find optimal conditions for isolating the desired product. |
Experimental Protocols
Method 1: Nitration using Nitric Acid and Sulfuric Acid
This protocol is a general method for the nitration of activated pyridines.
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Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.
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Reaction: Slowly add 2,4,6-trimethylpyridine (1 equivalent) to the chilled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.
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Workup: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.
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Neutralization: Carefully neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: Nitration using Nitric Acid in Trifluoroacetic Anhydride [5]
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Preparation: In a flask, add concentrated nitric acid (2.5 equivalents) to trifluoroacetic anhydride (6.0 equivalents) at 0-4 °C.
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Reaction: Slowly add 2,4,6-trimethylpyridine (1 equivalent) to the mixture.
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Stirring: Stir the reaction mixture for a specified time (e.g., 12 hours) at a controlled temperature (e.g., 0-4 °C).
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Quenching: Slowly add the reaction mixture to a cooled solution of sodium metabisulfite in water.
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Neutralization and Extraction: Adjust the pH to 6-7 with a concentrated base and extract with an organic solvent like chloroform.
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Purification: Dry the organic layer, remove the solvent, and purify the product by column chromatography.
Visualizations
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4701529A - Single pass process for making trimethyl pyridine - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. scribd.com [scribd.com]
Technical Support Center: Scaling Up the Synthesis of 2,4,6-Trimethyl-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,4,6-trimethyl-3-nitropyridine. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate the scaling up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the direct nitration of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine) using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The methyl groups on the pyridine ring activate it towards electrophilic substitution, facilitating the introduction of the nitro group.[1]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Scaling up the nitration of 2,4,6-trimethylpyridine presents several challenges. These include controlling the exothermic nature of the reaction to prevent runaway reactions, minimizing the formation of byproducts through over-nitration or oxidation, and ensuring efficient purification of the final product from the reaction mixture. The steric hindrance from the three methyl groups can also influence the reaction conditions required for successful nitration.
Q3: What are the expected side products in this reaction?
A3: Potential side products include isomers of mononitrated collidine, dinitrated products, and oxidation byproducts. The formation of these impurities is highly dependent on the reaction conditions, such as temperature, reaction time, and the ratio of nitrating agents.
Q4: What purification methods are recommended for large-scale synthesis?
A4: For large-scale purification, crystallization is often the most effective method. After the reaction work-up, the crude product can be recrystallized from a suitable solvent, such as ethanol or acetone, to yield the pure this compound. For removal of isomeric impurities, fractional crystallization or chromatography may be necessary, though these can be less practical at a very large scale.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction. - Loss of product during work-up. - Incorrect reaction temperature. | - Increase reaction time or temperature, monitoring closely by TLC. - Ensure proper pH adjustment during neutralization to precipitate the product fully. - Optimize the reaction temperature; too low may prevent reaction, too high may lead to degradation. |
| Formation of Dark Tar-like Substance | - Overheating of the reaction mixture. - Use of impure starting materials. - Reaction with impurities in the solvent. | - Maintain strict temperature control throughout the reaction. - Use freshly distilled 2,4,6-trimethylpyridine. - Ensure the use of high-purity, dry solvents. |
| Product is an Oil and Does Not Solidify | - Presence of impurities. - Residual solvent. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Ensure all solvent is removed under vacuum. If the product is known to be a solid, the oily nature indicates impurities. |
| Difficult to Filter Precipitate | - Very fine particle size of the precipitate. | - Allow the precipitate to age in the mother liquor, sometimes with gentle heating and slow cooling, to increase crystal size. - Use a filter aid such as celite. |
Experimental Protocols
Detailed Method for the Nitration of 2,4,6-Trimethylpyridine
This protocol provides a detailed procedure for the synthesis of this compound.
Materials:
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2,4,6-Trimethylpyridine (2,4,6-collidine)
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Sodium Carbonate or Sodium Hydroxide solution
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Ethanol or Acetone (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4,6-trimethylpyridine.
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Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
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Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the stirred 2,4,6-trimethylpyridine while maintaining the temperature below 10 °C. The formation of the collidinium salt is exothermic.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
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Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the collidinium salt. The temperature of the reaction mixture should be strictly maintained between 0-10 °C. The rate of addition should be controlled to prevent a rise in temperature.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a cold sodium hydroxide solution until the pH is neutral or slightly basic. The product will precipitate as a solid.
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Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Note that yields and reaction times can vary depending on the scale and specific reaction conditions.
| Parameter | Value | Notes |
| Molar Ratio (Collidine:HNO₃:H₂SO₄) | 1 : 1.1 : 3 | A slight excess of nitric acid is used. Sulfuric acid acts as a catalyst and solvent. |
| Reaction Temperature | 0 - 10 °C | Strict temperature control is crucial to minimize side reactions. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Typical Yield | 60 - 80% | Yields can be optimized by careful control of reaction parameters. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues during the synthesis.
References
Technical Support Center: Crystallization of 2,4,6-Trimethyl-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2,4,6-trimethyl-3-nitropyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the crystallization of this compound?
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out," the separation of the solute as a liquid phase, is a common issue in the crystallization of organic compounds, including pyridine derivatives. This can occur if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities present. To address this, you can try the following:
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Increase the solvent volume: Add a small amount of additional hot solvent to the solution to ensure the compound remains fully dissolved as it cools.
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Slow down the cooling process: Allow the solution to cool to room temperature slowly on a benchtop before transferring it to an ice bath. Insulating the flask can also help.
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Use a different solvent system: Experiment with a solvent in which the compound is less soluble. A mixed solvent system can also be effective.
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Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to provide a nucleation site.
Q3: No crystals are forming, even after cooling the solution. What are the possible reasons and solutions?
A3: The absence of crystal formation typically indicates that the solution is not supersaturated. Here are some troubleshooting steps:
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Concentrate the solution: If the solution is too dilute, you can gently heat it to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.
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Induce crystallization: As mentioned previously, scratching the flask or adding a seed crystal can initiate crystallization.
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Use an anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid. Then, add a few drops of the original solvent until the solution is clear again and allow it to cool slowly.
-
Check for impurities: High levels of impurities can inhibit crystallization. It may be necessary to purify the crude product by other means, such as column chromatography, before attempting crystallization.
Q4: The yield of my crystallized this compound is very low. How can I improve it?
A4: A low yield can result from several factors:
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Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
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Premature crystallization: If crystallization occurs too quickly at a higher temperature, the yield at the lower temperature will be reduced. Ensure the solution is allowed to cool slowly and completely.
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Incomplete precipitation: Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
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Loss during filtration: Ensure that the crystals are thoroughly collected from the flask and filter paper. Wash the crystals with a minimal amount of ice-cold solvent to remove any remaining mother liquor without dissolving a significant amount of the product.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | High | Low | Low to Moderate |
| Ethanol | High | Moderate | High |
| Methanol | High | Moderate | High |
| Acetone | Medium | High | Very High |
| Ethyl Acetate | Medium | Moderate | High |
| Dichloromethane | Medium | High | Very High |
| Toluene | Low | Low | Moderate |
| Hexane | Low | Very Low | Low |
Note: This table is based on the general solubility trends of similar nitroaromatic and pyridine-based compounds and should be used as a guideline for solvent screening.
Experimental Protocols
Protocol 1: General Crystallization of this compound
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Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Mandatory Visualization
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for common crystallization issues.
References
Technical Support Center: Regioselective Nitration of Collidine
Welcome to the technical support center for the regioselective nitration of collidine (2,4,6-trimethylpyridine). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this challenging electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 2,4,6-trimethylpyridine (collidine) a challenging reaction?
The nitration of collidine, like other pyridine derivatives, presents a unique challenge due to the electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. Furthermore, under the strongly acidic conditions of traditional nitrating mixtures (e.g., HNO₃/H₂SO₄), the basic nitrogen atom is protonated to form the collidinium ion. This positive charge dramatically increases the deactivation of the ring, making the reaction sluggish and requiring harsh conditions, which can lead to side reactions.
Q2: What is the expected major product from the nitration of 2,4,6-trimethylpyridine and why?
The sole product expected from the mononitration of 2,4,6-trimethylpyridine is 3-nitro-2,4,6-trimethylpyridine . The regioselectivity is dictated by the directing effects of the substituents. The three electron-donating methyl groups at positions 2, 4, and 6 activate the ring and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to themselves. Concurrently, the pyridine nitrogen directs the substitution to the meta positions (C3 and C5). Both influences converge on the C3 and C5 positions, which are equivalent, leading to a high degree of regioselectivity.
Q3: What are the most common side reactions to be aware of during collidine nitration?
The harsh conditions often required for nitration can lead to undesirable side reactions. The most common issues include:
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Oxidation: The methyl groups are susceptible to oxidation by the strong oxidizing agents present in the nitrating mixture, especially at elevated temperatures.
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Over-nitration: Although the ring is deactivated, forcing conditions can sometimes lead to the formation of dinitrated products.
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Degradation: At very high temperatures, thermal decomposition of the starting material or product can occur, leading to the formation of tarry, insoluble byproducts and reduced yields.
Q4: Are there milder alternatives to the traditional nitric acid/sulfuric acid method?
Yes, alternative nitrating systems have been developed to circumvent the need for highly corrosive and strongly acidic conditions. One effective alternative is the use of nitric acid in trifluoroacetic anhydride (TFAA). This mixture generates trifluoroacetyl nitrate, a potent nitrating agent that can be used under less acidic conditions, thereby minimizing the protonation of the pyridine nitrogen and reducing acid-catalyzed side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 2,4,6-trimethylpyridine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete Protonation and Deactivation: The pyridine nitrogen is protonated by the strong acid, severely deactivating the ring. 2. Insufficient Reaction Temperature/Time: The activation energy for the reaction is high due to the deactivated ring. | 1. Consider using a less acidic nitrating agent, such as nitric acid in trifluoroacetic anhydride. 2. Carefully and gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and decomposition. |
| Formation of Dark, Tarry Side Products | 1. Reaction Temperature is Too High: Leads to thermal decomposition and oxidation of the methyl groups. 2. Excessively Strong Nitrating Conditions: Fuming nitric or sulfuric acid can cause oxidative degradation. | 1. Maintain strict temperature control, especially during the addition of the nitrating agent. Perform the reaction at the lowest effective temperature. 2. Use a stoichiometric amount of the nitrating agent. Avoid large excesses. |
| Product is Lost During Work-up | 1. Product remains as a salt: The nitrated collidine product is basic and can form a water-soluble salt (e.g., nitrate or sulfate salt) in the acidic reaction mixture. | 1. During work-up, carefully pour the reaction mixture onto crushed ice and then neutralize it by the slow, portion-wise addition of a base (e.g., solid sodium carbonate, or a concentrated solution of NaOH or NH₄OH) while cooling in an ice bath until the solution is basic (pH > 8). 2. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
| Over-nitration (Formation of Dinitrocollidine) | 1. Excess of Nitrating Agent: A large excess of the nitrating agent increases the likelihood of a second nitration. 2. High Reaction Temperature: Promotes the less favorable second nitration. | 1. Use a minimal excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. 2. Add the nitrating agent dropwise at a low temperature to maintain a low instantaneous concentration of the electrophile. |
Quantitative Data Summary
The following table summarizes quantitative data for different methods used in the nitration of 2,4,6-trimethylpyridine.
| Method/Reagents | Temperature | Time | Yield of 3-Nitro-2,4,6-trimethylpyridine | Reference |
| HNO₃ in Trifluoroacetic Anhydride (TFAA) | 0 °C to Room Temp. | 2 h | 33% | Org. Biomol. Chem., 2005, 3, 538-541 |
| Mixed Acid (Conc. HNO₃ / Conc. H₂SO₄) | Elevated Temperature (e.g., 90-100 °C) | Variable | Yields vary; requires optimization | General literature on pyridine nitration |
Experimental Protocols
Protocol 1: Nitration using Nitric Acid in Trifluoroacetic Anhydride
This method avoids the use of strong sulfuric acid, minimizing the deactivating protonation of the collidine ring.
Materials:
-
2,4,6-Trimethylpyridine (Collidine)
-
Trifluoroacetic Anhydride (TFAA)
-
Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylpyridine (1.0 eq) in dichloromethane.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add trifluoroacetic anhydride (4.0 eq) to the stirred solution, maintaining the temperature at 0 °C.
-
In a separate flask, prepare the nitrating agent by carefully adding nitric acid (70%, 1.2 eq) to trifluoroacetic anhydride (2.0 eq) at 0 °C.
-
Add the prepared nitrating agent dropwise to the collidine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane-ethyl acetate gradient) to yield pure 3-nitro-2,4,6-trimethylpyridine.
Protocol 2: Classical Nitration using Mixed Acid (HNO₃/H₂SO₄)
This is a traditional method that requires careful temperature control due to the harsh conditions.
Materials:
-
2,4,6-Trimethylpyridine (Collidine)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ammonium Hydroxide solution or Sodium Hydroxide solution
-
Dichloromethane (DCM)
-
Ice bath
Procedure:
-
In a thick-walled flask equipped with a magnetic stirrer and thermometer, carefully add 2,4,6-trimethylpyridine (1.0 eq) to concentrated sulfuric acid (e.g., 5-10 volumes) while cooling in an ice bath. The collidinium sulfate salt will form.
-
Heat the mixture to the desired reaction temperature (e.g., 90 °C).
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid in a separate, cooled flask.
-
Add the nitrating mixture dropwise to the heated collidine solution over 1-2 hours. Caution: The reaction is exothermic; maintain strict temperature control.
-
After the addition is complete, maintain the reaction at temperature for an additional 1-3 hours, monitoring by TLC.
-
Allow the reaction to cool to room temperature, then carefully pour it over a large amount of crushed ice with vigorous stirring.
-
Place the beaker in an ice bath and slowly neutralize the acidic solution with a concentrated base (e.g., ammonium hydroxide or NaOH) until it is strongly alkaline (pH > 9).
-
Extract the product from the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the crude product via column chromatography or recrystallization.
Visualized Workflows and Logic
collidine [label=<
2,4,6-Trimethylpyridine (Collidine) N CCC CCC
Directing Effects
];
Me2 [label="2-Me (Ortho/Para Director)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Me4 [label="4-Me (Ortho/Para Director)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Me6 [label="6-Me (Ortho/Para Director)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; N1 [label="Pyridine N (Meta Director)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
C3 [label="C3 Position\n(Favored)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C5 [label="C5 Position\n(Favored)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
edge [style=dashed, color="#5F6368", arrowhead="vee"]; Me2 -> C3 [label="ortho"]; Me4 -> C3 [label="ortho"]; Me4 -> C5 [label="ortho"]; Me6 -> C5 [label="ortho"]; N1 -> C3 [label="meta"]; N1 -> C5 [label="meta"]; } dot Caption: Regioselectivity of collidine nitration based on substituent directing effects.
Technical Support Center: Purification of Crude 2,4,6-Trimethyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4,6-Trimethyl-3-nitropyridine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Presence of Unreacted 2,4,6-Trimethylpyridine (Collidine)
-
Symptom: Oily residue in the crude product, characteristic odor of collidine, or a spot corresponding to the starting material on a TLC plate.
-
Cause: Incomplete nitration reaction.
-
Troubleshooting Steps:
-
Acid Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a dilute acid solution (e.g., 1M HCl). The basic 2,4,6-trimethylpyridine will be protonated and move into the aqueous layer.
-
Extraction: Separate the aqueous layer. The organic layer now contains the nitrated product.
-
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude nitrated product, now free of the starting material.
-
Issue 2: Presence of Dinitrated Byproducts (e.g., 2,4,6-Trimethyl-3,5-dinitropyridine)
-
Symptom: Lower than expected melting point of the final product, additional spots on TLC with lower Rf values than the desired product, or extra peaks in NMR/HPLC analysis. Dinitrated compounds are generally more polar than their mononitrated counterparts.
-
Cause: Over-nitration due to harsh reaction conditions (e.g., high temperature, prolonged reaction time, or excess nitrating agent).
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing more polar impurities like dinitrated byproducts. The desired mononitrated product is typically less soluble than the dinitrated impurity in suitable solvent systems.
-
Solvent Selection: Good solvent choices include ethanol, isopropanol, or a mixture of ethanol and water. The ideal solvent will dissolve the crude product at an elevated temperature but show poor solubility for the desired product at lower temperatures.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography can be employed for separation.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A non-polar/polar solvent gradient system, such as hexane/ethyl acetate, can be used. The less polar mononitrated product will elute before the more polar dinitrated byproduct.
-
-
Issue 3: Presence of Other Positional Isomers
-
Symptom: Broad melting point range, closely migrating spots on TLC, or complex NMR spectra that are difficult to interpret. The directing effects of the methyl groups on the pyridine ring strongly favor nitration at the 3- and 5-positions. Given the symmetry of 2,4,6-trimethylpyridine, these are equivalent. Therefore, significant formation of other positional isomers is less likely but can occur under certain conditions.
-
Cause: Atypical reaction conditions leading to less selective nitration.
-
Troubleshooting Steps:
-
Fractional Recrystallization: This technique involves multiple recrystallization steps and can sometimes separate isomers with slight differences in solubility.
-
Preparative HPLC: For difficult separations of isomers with very similar polarities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. This technique offers higher resolution than standard column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically unreacted 2,4,6-trimethylpyridine and over-nitrated byproducts such as 2,4,6-trimethyl-3,5-dinitropyridine. The presence of other positional isomers is less common due to the directing effects of the methyl groups.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from chromatography, or the mother liquor and crystals from recrystallization, you can visualize the separation of impurities from the desired product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for a more quantitative assessment of purity.
Q3: My product oils out during recrystallization. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this, try the following:
-
Use a larger volume of solvent.
-
Use a solvent with a lower boiling point.
-
Add the second solvent of a binary solvent system at or near the boiling point of the first solvent.
Q4: What is a good starting solvent system for column chromatography?
A4: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30) to elute your compounds. The less polar desired product should elute before the more polar dinitrated impurities.
Data Presentation
The following table presents hypothetical data on the purity of this compound before and after purification. This data is for illustrative purposes to demonstrate the effectiveness of the described purification techniques.
| Purification Method | Initial Purity (%) | Final Purity (%) | Predominant Impurity Removed |
| Acid Wash | 85 | 90 | Unreacted 2,4,6-Trimethylpyridine |
| Recrystallization (Ethanol) | 90 | 98 | 2,4,6-Trimethyl-3,5-dinitropyridine |
| Column Chromatography | 90 | >99 | 2,4,6-Trimethyl-3,5-dinitropyridine and other minor impurities |
Experimental Protocols
Protocol 1: General Procedure for Nitration of 2,4,6-Trimethylpyridine
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.
-
Slowly add 2,4,6-trimethylpyridine to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2,4,6-trimethylpyridine in sulfuric acid, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by TLC.
-
Pour the reaction mixture slowly onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Recrystallization of Crude this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Protocol 3: Column Chromatography of Crude this compound
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for selecting a purification method based on impurity type.
Stability issues of 2,4,6-Trimethyl-3-nitropyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4,6-trimethyl-3-nitropyridine under various reaction conditions. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the handling and reaction of this compound.
Question 1: My sample of this compound has developed a discoloration (e.g., yellowing) upon storage. Is it decomposing?
Answer: Discoloration of nitroaromatic compounds upon storage can be an indication of slow decomposition, potentially accelerated by exposure to light, air (oxygen), or trace impurities. While 2,4,6-trimethylpyridine (collidine) itself is relatively stable, the presence of the nitro group can render the molecule more susceptible to degradation pathways.[1][2]
Troubleshooting Steps:
-
Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8°C) is recommended.
-
Purity Analysis: Re-analyze the purity of the discolored sample using techniques like HPLC, LC-MS, or NMR to identify any potential degradation products.
-
Purification: If impurities are detected, consider recrystallization or column chromatography to purify the compound before use.
Question 2: I am observing low yields or the formation of unexpected byproducts in a reaction involving this compound, particularly when using nucleophilic reagents. Is the starting material unstable under my reaction conditions?
Answer: It is plausible that the observed issues are due to the reactivity of the nitro group rather than inherent instability leading to decomposition. Nitropyridines are known to undergo nucleophilic aromatic substitution (SNAr), where the nitro group can be displaced by a nucleophile.[3][4][5][6]
Potential Side Reactions:
-
Nucleophilic Substitution: Anionic nucleophiles such as alkoxides, thiolates, or amines can attack the pyridine ring and displace the nitro group.[3][4][6] The reaction outcome can be influenced by the nature of the nucleophile.[4]
-
Reduction of the Nitro Group: If reducing agents are present in the reaction mixture, even mild ones, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, leading to a variety of byproducts.[7][8]
Troubleshooting Steps:
-
Reaction Condition Review: Carefully examine your reaction conditions. Avoid strongly basic conditions and the presence of potent nucleophiles if the integrity of the nitro-substituted pyridine ring is desired.
-
Protecting Groups: In multi-step syntheses, consider if a protecting group strategy might be necessary to shield other functional groups from reacting with the nitropyridine.
-
Byproduct Analysis: Isolate and characterize the major byproducts to understand the competing reaction pathways. This information will be crucial for optimizing the reaction conditions.
Question 3: I am running a reaction at elevated temperatures and experiencing significant loss of my this compound. What is the thermal stability of this compound?
Troubleshooting Steps:
-
Temperature Optimization: If possible, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Thermal Analysis: If the thermal stability is a critical parameter for your application, consider performing thermal analysis techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) on a sample of your compound to determine its decomposition temperature.
-
Inert Atmosphere: Running reactions under an inert atmosphere can sometimes mitigate oxidative decomposition pathways that may be initiated at elevated temperatures.
Question 4: Are there any known incompatibilities of this compound with common laboratory reagents?
Answer: Based on the reactivity of nitropyridines and collidines, several incompatibilities can be inferred:
-
Strong Reducing Agents: Reagents like LiAlH₄, NaBH₄, or catalytic hydrogenation conditions (e.g., H₂/Pd-C) will readily reduce the nitro group.[7][8]
-
Strong Oxidizing Agents: The trimethyl-substituted pyridine ring can be susceptible to oxidation, especially at the methyl groups, under harsh oxidizing conditions (e.g., KMnO₄, CrO₃).[1]
-
Strong Acids: While pyridines are basic, the nitro group is electron-withdrawing, reducing the basicity of the pyridine nitrogen. However, in strongly acidic media, protonation of the nitrogen will occur, which can alter the reactivity of the ring.
-
Strong Bases and Nucleophiles: As mentioned, these can lead to nucleophilic substitution of the nitro group.[3][4][6]
Data Presentation
Table 1: Summary of Physicochemical Properties and Inferred Stability of this compound
| Property | Value / Information | Source / Inference |
| Molecular Formula | C₈H₁₀N₂O₂ | - |
| Molecular Weight | 166.18 g/mol | - |
| Melting Point | 35.6 °C | [14] |
| Boiling Point | 229 °C | [14] |
| Density | 1.159 g/cm³ (Predicted) | [14] |
| Storage Temperature | 2-8°C | [14] |
| Thermal Stability | Expected to decompose at elevated temperatures, a common characteristic of nitroaromatic compounds. The exact decomposition temperature is not documented. | Inferred from[9][10][11][12] |
| Photostability | Likely sensitive to UV light, which can promote decomposition of nitroaromatic compounds. Storage in amber vials is recommended. | General principle for nitroaromatics |
| Compatibility | Incompatible with strong oxidizing agents, strong reducing agents, and potent nucleophiles. | Inferred from[1][3][4][6][7][8] |
| Reactivity | The nitro group is susceptible to nucleophilic substitution and reduction. The pyridine ring is generally deactivated towards electrophilic substitution. | Inferred from[3][4][5][6][7][8] |
Experimental Protocols
Protocol 1: General Workflow for Assessing the Stability of this compound under Specific Reaction Conditions
This protocol outlines a general approach to systematically evaluate the stability of the title compound under your intended experimental conditions.
-
Control Experiment Setup:
-
In a reaction vessel, dissolve a known amount of this compound in the reaction solvent.
-
Add all reaction components except for the key reactant that is expected to react with the nitropyridine.
-
If a catalyst is used, set up two control experiments: one with and one without the catalyst.
-
-
Reaction Condition Mimicry:
-
Subject the control experiment(s) to the same temperature, atmosphere, and reaction time as your planned reaction.
-
-
Monitoring:
-
At regular intervals, withdraw aliquots from the control experiment(s).
-
Analyze the aliquots by a suitable analytical method (e.g., HPLC, LC-MS, TLC) to monitor the concentration of the starting material, this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
A significant decrease in the concentration of the starting material in the control experiment indicates instability under the tested conditions.
-
Analyze for the appearance of new peaks, which could correspond to degradation products.
-
Mandatory Visualization
Caption: Workflow for assessing compound stability.
Caption: Potential degradation pathways.
References
- 1. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]
- 2. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 4. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Minsky DTIC [dtic.minsky.ai]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chempanda.com [chempanda.com]
Validation & Comparative
1H NMR Analysis of 2,4,6-Trimethyl-3-nitropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectral data for 2,4,6-trimethyl-3-nitropyridine against structurally related alternatives, 2,4,6-trimethylpyridine (also known as collidine) and 3-nitropyridine. The inclusion of a nitro group and methyl substituents on the pyridine ring significantly influences the chemical shifts of the aromatic protons, offering valuable insights for structural elucidation and chemical synthesis.
Due to the limited availability of experimental 1H NMR data for this compound in publicly accessible databases, this guide utilizes a predicted spectrum generated from established NMR prediction software. This computational data is presented alongside experimentally obtained data for the comparative compounds to highlight the electronic effects of the substituents.
Comparative 1H NMR Data
The following table summarizes the 1H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound and its comparator molecules. The data illustrates the impact of the electron-withdrawing nitro group and electron-donating methyl groups on the proton chemical environments.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Data Source |
| This compound | H-5 | ~7.15 | s | - | Predicted |
| 2-CH₃ | ~2.50 | s | - | Predicted | |
| 4-CH₃ | ~2.40 | s | - | Predicted | |
| 6-CH₃ | ~2.60 | s | - | Predicted | |
| 2,4,6-Trimethylpyridine (Collidine) | H-3, H-5 | 6.84 | s | - | Experimental[1] |
| 2,6-CH₃ | 2.44 | s | - | Experimental[1] | |
| 4-CH₃ | 2.21 | s | - | Experimental[1] | |
| 3-Nitropyridine | H-2 | 9.55 | dd | 2.5, 0.9 | Experimental[2] |
| H-6 | 8.85 | ddd | 4.7, 1.6, 0.9 | Experimental[2] | |
| H-4 | 8.50 | ddd | 8.3, 2.5, 1.6 | Experimental[2] | |
| H-5 | 7.55 | ddd | 8.3, 4.7, 0.9 | Experimental[2] |
Experimental Protocol: 1H NMR Spectroscopy
The following is a generalized protocol for acquiring a high-resolution 1H NMR spectrum of pyridine derivatives, adaptable for the specific analysis of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
Tune and match the probe for the ¹H frequency.
3. Data Acquisition:
-
Employ a standard single-pulse experiment.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Maintain a constant temperature, typically 298 K (25 °C).
-
Set an appropriate relaxation delay (e.g., 1-5 seconds) to allow for full proton relaxation between pulses.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz.
Logical Workflow for 1H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the 1H NMR data.
Caption: Logical workflow of 1H NMR analysis.
References
Comparative Guide to the Analytical Characterization of 2,4,6-Trimethyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2,4,6-trimethyl-3-nitropyridine. The focus is on mass spectrometry, with detailed comparisons to alternative methods including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended to assist researchers in selecting the most appropriate analytical strategies for the identification, quantification, and structural elucidation of this and similar substituted pyridine compounds.
Mass Spectrometry: A Primary Tool for Structural Elucidation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions. For this compound, Electron Ionization (EI) is a common ionization method that provides a characteristic fragmentation pattern, which serves as a molecular fingerprint.
Predicted Fragmentation Pattern of this compound
The molecular ion peak (M+) for this compound (C₈H₁₀N₂O₂) is expected at m/z 166. Key fragmentation pathways are likely to involve:
-
Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatic compounds, leading to a fragment ion at m/z 151.
-
Loss of a nitro group (•NO₂): A characteristic fragmentation of nitroaromatic compounds, resulting in a fragment ion at m/z 120.
-
Loss of nitric oxide (•NO): This can occur from the molecular ion, yielding a fragment at m/z 136.
-
Loss of a hydroxyl radical (•OH): This can happen after rearrangement, particularly in the presence of an ortho-methyl group, leading to a fragment at m/z 149.
-
Ring cleavage: Further fragmentation of the pyridine ring can lead to smaller charged species.
A comparison with the fragmentation of a similar compound, 2,6-dimethyl-4-nitropyridine 1-oxide (a lutidine derivative), shows a molecular weight of 168.15 g/mol , providing a reference for the mass range of such molecules.[1]
Alternative and Complementary Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often requires the use of complementary analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds. For substituted pyridines, which can be polar, HPLC offers several advantages.
Key Performance Characteristics:
-
Separation of Isomers: HPLC is particularly effective in separating positional isomers, which can be challenging for other techniques.[2][3][4]
-
Quantitative Analysis: With appropriate standards, HPLC provides excellent quantitative accuracy and precision for determining the purity of this compound and quantifying it in various matrices.
-
Method Versatility: A wide range of column chemistries (e.g., C18, phenyl, fluorinated phases) and mobile phase compositions can be employed to optimize the separation of pyridine derivatives.[2][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected Spectral Features for this compound:
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic proton and the three methyl groups. The chemical shifts of these protons would be influenced by the electron-withdrawing nitro group and the electron-donating methyl groups.
-
¹³C NMR: The spectrum would reveal the number of unique carbon atoms in the molecule, with chemical shifts indicative of their position relative to the nitrogen atom and the substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Characteristic Vibrational Modes:
-
N-O Stretching: The nitro group will exhibit characteristic strong asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-H Stretching: Vibrations corresponding to the methyl groups and the aromatic C-H bond will be observed.
-
C=N and C=C Stretching: The pyridine ring will show characteristic stretching vibrations in the fingerprint region.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the characterization of this compound.
| Feature | Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Information | Molecular Weight & Structure | Purity, Quantification, Isomer Separation | Definitive Structure & Connectivity | Functional Groups |
| Sensitivity | High (pg to ng) | Moderate to High (ng to µg) | Low (mg) | Moderate (µg to mg) |
| Sample Requirement | Small (µg) | Small (µg) | Large (mg) | Small (µg to mg) |
| Quantitative Capability | Good with internal standards | Excellent | Good with internal standards | Limited |
| Isomer Separation | Possible with GC separation | Excellent | Possible, but complex | Difficult |
| Throughput | High | High | Low | High |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are general protocols for the analysis of aromatic nitro compounds using the discussed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., acetone or dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for aromatic compounds.[7][8]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for aromatic compounds.[2][9]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is often effective.[2][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 254-280 nm for nitropyridines).
-
Injection Volume: 10 µL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.[11][12][13]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Spectral Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or pure KBr for pellet method) should be collected and subtracted from the sample spectrum.
-
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the analytical techniques.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship and comparison of analytical techniques for this compound.
References
- 1. 2,6-Lutidine, 4-nitro-, 1-oxide | C7H8N2O3 | CID 20945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. organomation.com [organomation.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. eng.uc.edu [eng.uc.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. lpdlabservices.co.uk [lpdlabservices.co.uk]
A Comparative Guide to the Synthesis of 2,4,6-Trimethyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent methods for the synthesis of 2,4,6-trimethyl-3-nitropyridine, a valuable intermediate in pharmaceutical and materials science research. The discussed methodologies are direct nitration using a classical mixed acid system (HNO₃/H₂SO₄) and a more modern approach utilizing nitric acid in trifluoroacetic anhydride. This comparison is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Mixed Acid Nitration | Method 2: Nitric Acid in Trifluoroacetic Anhydride |
| Starting Material | 2,4,6-Trimethylpyridine (2,4,6-Collidine) | 2,4,6-Trimethylpyridine (2,4,6-Collidine) |
| Nitrating Agent | Nitric Acid (HNO₃) in Sulfuric Acid (H₂SO₄) | Nitric Acid (HNO₃) in Trifluoroacetic Anhydride ((CF₃CO)₂O) |
| Reaction Temperature | 105 °C | 0 °C to room temperature |
| Reaction Time | Not explicitly stated, likely several hours | 6 hours |
| Reported Yield | Not explicitly reported for this specific substrate, but related compounds give moderate to high yields. | 58% |
| Key Advantages | Utilizes common and inexpensive reagents. | Milder reaction conditions, potentially higher selectivity for some substrates. |
| Key Disadvantages | Harsh acidic conditions, high temperature, potential for side products and charring. | Trifluoroacetic anhydride is a more expensive and specialized reagent. |
Method 1: Nitration with Mixed Acid (HNO₃/H₂SO₄)
This classical approach to aromatic nitration involves the in-situ generation of the nitronium ion (NO₂⁺) from nitric acid and a strong dehydrating acid, typically concentrated sulfuric acid. The highly reactive nitronium ion then undergoes electrophilic aromatic substitution with the pyridine ring. In the case of 2,4,6-trimethylpyridine, the reaction proceeds on the protonated pyridinium species.
Experimental Protocol
General Procedure Outline:
-
2,4,6-Trimethylpyridine is slowly added to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
The reaction mixture is then heated to a specified temperature (e.g., 105 °C) and stirred for a period of time to ensure complete reaction.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The precipitated product is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization.
Method 2: Nitration with Nitric Acid in Trifluoroacetic Anhydride
This method, reported by Katritzky et al., offers a milder alternative to the classical mixed acid procedure. Trifluoroacetic anhydride activates the nitric acid to form a potent nitrating agent, likely dinitrogen pentoxide in situ, which can effect nitration at lower temperatures.
Experimental Protocol
The following protocol is adapted from the work of Katritzky, A. R., et al. (2005).[2]
-
Preparation of the Nitrating Mixture: To a stirred solution of 2,4,6-trimethylpyridine (17 mmol) in trifluoroacetic anhydride (10 mL, 42 mmol) cooled in an ice bath, concentrated nitric acid (1.9 mL, 36 mmol) is added dropwise.
-
Reaction: The mixture is stirred at chilled conditions for 2 hours and then for an additional 4 hours at room temperature.
-
Work-up: The reaction mixture is cooled again in an ice bath, and a solution of sodium metabisulfite (2.0 g in 15 mL of water) is slowly added. The mixture is stirred for 12 hours.
-
Neutralization and Extraction: The pH of the solution is adjusted to 6-7 with concentrated NaOH under cooling. The product is then extracted with chloroform.
-
Purification: The organic layer is dried with anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (hexane:ethyl acetate, 1:1) to yield this compound.
Conclusion
Both methods present viable pathways for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the researcher. The classical mixed acid nitration (Method 1) is cost-effective due to the use of common laboratory reagents but involves harsh conditions that may not be suitable for sensitive substrates and for which a precise yield for 2,4,6-trimethylpyridine is not well-documented in recent literature.
Conversely, the use of nitric acid in trifluoroacetic anhydride (Method 2) provides a milder reaction environment and a documented yield of 58%.[2] While trifluoroacetic anhydride is a more expensive reagent, the controlled conditions and predictable outcome may be advantageous for applications where purity and reproducibility are paramount. Researchers should carefully consider the trade-offs between cost, reaction conditions, and yield when selecting a synthesis protocol.
References
A Comparative Guide to the Reactivity of 2,4,6-Trimethyl-3-nitropyridine and Other Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,4,6-trimethyl-3-nitropyridine with other nitropyridine derivatives, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr). A comprehensive understanding of the relative reactivity of these compounds is crucial for their application as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes available quantitative data for related compounds, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.
Introduction to Nitropyridine Reactivity
The pyridine ring is inherently electron-deficient, and the introduction of a strongly electron-withdrawing nitro group further enhances this property. This electronic arrangement activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a leaving group. The reactivity of nitropyridines in SNAr reactions is influenced by several key factors:
-
Position of the Nitro Group: The activating effect of the nitro group is most pronounced when it is located ortho or para to the leaving group, as this allows for effective resonance stabilization of the negatively charged Meisenheimer intermediate.
-
Nature of the Leaving Group: The reactivity of the leaving group is a critical factor. In nucleophilic aromatic substitution, the typical order of reactivity for halogens is F > Cl > Br > I. The nitro group itself can also act as a leaving group, particularly in highly activated systems.
-
Steric and Electronic Effects of Other Substituents: Alkyl groups, such as the methyl groups in this compound, can influence reactivity through both steric hindrance and electronic effects. Electron-donating groups can decrease the electrophilicity of the pyridine ring, potentially slowing down the reaction, while steric hindrance can impede the approach of the nucleophile.
Reactivity of this compound: An Objective Assessment
Direct quantitative kinetic data comparing the reactivity of this compound with other nitropyridines under identical conditions is limited in the published literature. However, we can infer its reactivity based on the known principles of SNAr reactions and data from structurally similar compounds.
The structure of this compound presents a unique combination of activating and modulating factors:
-
Activation by the Nitro Group: The nitro group at the 3-position activates the ring towards nucleophilic attack.
-
Influence of Methyl Groups:
-
Electronic Effect: The three methyl groups are electron-donating, which may slightly decrease the overall electrophilicity of the pyridine ring compared to an unsubstituted nitropyridine.
-
Steric Effect: The methyl groups at the 2- and 4-positions can sterically hinder the approach of a nucleophile to the adjacent positions. This steric hindrance is expected to play a significant role in modulating the reactivity. The "ortho-effect" of the methyl group can also influence the orientation of the nitro group, potentially affecting its resonance stabilization with the ring.[1]
-
Studies on related 2-methyl-3-nitropyridines have shown that the nitro group at the 3-position can be displaced by S-nucleophiles in SNAr reactions.[2] This suggests that this compound would also be susceptible to nucleophilic attack, with the nitro group acting as the leaving group. However, the additional methyl groups at the 4- and 6-positions are likely to introduce significant steric hindrance, potentially reducing the reaction rate compared to less substituted 3-nitropyridines.
Comparative Reactivity Data of Nitropyridines
To provide a quantitative context for the reactivity of nitropyridines, the following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridines with piperidine. While this data does not include this compound, it offers a valuable baseline for understanding the electronic effects of nitro group positioning on reactivity.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.
Experimental Protocols
To obtain direct and accurate comparisons of reactivity, a standardized kinetic study is required. The following protocol outlines a general method for determining the second-order rate constants for the reaction of nitropyridines with a nucleophile using UV-Vis spectrophotometry.[3][4]
Objective: To determine the second-order rate constant (k₂) for the SNAr reaction of a nitropyridine with a nucleophile.
Materials:
-
Nitropyridine substrate (e.g., this compound, other nitropyridine standards)
-
Nucleophile (e.g., piperidine, sodium methoxide, a thiol)
-
Solvent (e.g., ethanol, DMSO, acetonitrile)
-
Buffer solution (if pH control is necessary)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the nitropyridine substrate of known concentration in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at different concentrations in the same solvent. Ensure that the nucleophile is in large excess (at least 10-fold) compared to the nitropyridine substrate to maintain pseudo-first-order conditions.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the reaction product. If the product λ_max is unknown, it should be determined by scanning the spectrum of a completed reaction mixture.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder to allow it to reach the desired temperature.
-
Initiate the reaction by injecting a small, known volume of the nitropyridine stock solution into the cuvette.
-
Immediately start recording the absorbance at the predetermined λ_max as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each concentration of the nucleophile is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Plot the values of k_obs against the concentration of the nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of the linear plot of k_obs vs. [Nucleophile].
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of nucleophilic aromatic substitution on nitropyridines and a typical experimental workflow for comparative reactivity studies.
Caption: General mechanism of SNAr on a nitropyridine.
References
- 1. chempap.org [chempap.org]
- 2. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 3. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 4. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activities of 2,4,6-Trisubstituted-3-Nitropyridine Derivatives
A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and enzyme inhibitory properties of 2,4,6-trisubstituted-3-nitropyridine derivatives. This guide provides a comparative analysis of available experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways.
Disclaimer: Direct experimental data on the biological activity of 2,4,6-trimethyl-3-nitropyridine derivatives is limited in the currently available scientific literature. Therefore, this guide presents a comparative analysis of closely related 2,4,6-trisubstituted pyridine and other nitropyridine derivatives to provide insights into their potential biological activities.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group and various substituents on the pyridine ring can significantly modulate their physicochemical properties and biological activities. This guide focuses on the biological landscape of 2,4,6-trisubstituted-3-nitropyridine derivatives, exploring their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of 2,4,6-trisubstituted pyridine derivatives against a range of cancer cell lines. The mechanism of action for some pyridine derivatives has been linked to the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways involving p53 and histone deacetylases (HDACs).[1][2]
In Vitro Cytotoxicity Data
The following table summarizes the in vitro anticancer activities of various 2,4,6-trisubstituted pyridine derivatives against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Compound Series 1 | |||
| Derivative A | aKB6 | 2.5 | [3] |
| SKOV-3 | 3.1 | [3] | |
| SF-268 | 4.2 | [3] | |
| NCI H460 | 3.8 | [3] | |
| RKOP27 | 2.9 | [3] | |
| PC3 | 0.8 (nM) | [3] | |
| OUR-10 | 0.5 (nM) | [3] | |
| Compound Series 2 | |||
| Pyridine-urea derivative 8e | MCF-7 | 0.22 (48h) | [4] |
| Pyridine-urea derivative 8n | MCF-7 | 1.88 (48h) | [4] |
| 6-Amino-2,4,5-trimethylpyridin-3-ol derivative 6O | |||
| Hep3B | 4.5 | [5] | |
| Huh7 | Not specified | [5] |
Putative Signaling Pathways in Anticancer Activity
The anticancer activity of certain pyridine derivatives may involve the upregulation of the p53 tumor suppressor protein and the inhibition of histone deacetylases (HDACs).
Some pyridine compounds have been shown to induce the expression of p53 and its downstream target p21, leading to cell cycle arrest, and to upregulate JNK, which is involved in apoptosis.[1]
Caption: Putative p53-mediated pathway activated by nitropyridine derivatives.
HDAC inhibitors can induce hyperacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.[2][6]
Caption: Putative mechanism of action of nitropyridine derivatives as HDAC inhibitors.
Antimicrobial Activity
Nitropyridine derivatives have been investigated for their activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
In Vitro Antimicrobial Susceptibility Data
The following table presents the MIC values for several nitropyridine derivatives against various microorganisms.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Epoxybenzooxocino[4,3-b]pyridine derivatives | |||
| Compound 28 | Mycobacterium bovis 14 | 12.5–50 | [7] |
| Compound 29 | Mycobacterium bovis 14 | 12.5–50 | [7] |
| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | |||
| C. albicans | 62.5 | [7] | |
| C. glabrata | 62.5 | [7] | |
| C. tropicalis | 62.5 | [7] | |
| E. faecalis | 7.8 | [7] | |
| S. aureus | 31.2 | [7] | |
| 2,4,6-trisubstituted[1][3][8] triazines | |||
| Compound 13 | Various bacteria and fungi | 6.25-25 | [9] |
| Compound 15 | Various bacteria and fungi | 6.25-25 | [9] |
Enzyme Inhibition
Certain nitropyridine derivatives have shown potent inhibitory activity against specific enzymes, such as urease, which is implicated in the pathogenesis of various diseases.
Urease Inhibition Data
The following table summarizes the urease inhibitory activity of several nitropyridine derivatives, with IC50 values indicating the concentration required for 50% inhibition of enzyme activity.
| Compound ID/Description | IC50 (µM) | Reference |
| 1-(3-nitropyridin-2-yl)piperazine derivatives | ||
| Compound 5b | 2.0 ± 0.73 | [10] |
| Compound 7e | 2.24 ± 1.63 | [10] |
| Pyridine carboxamide/carbothioamide derivatives | ||
| Rx-6 | 1.07 ± 0.043 | [11] |
| Rx-7 | 2.18 ± 0.058 | [11] |
| Thiourea (Standard) | 23.2 ± 11.0 | [10] |
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Urease Inhibition Assay
This assay measures the inhibition of the urease enzyme, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced is quantified colorimetrically.
Caption: A generalized workflow for the urease inhibition assay.
Detailed Protocol:
-
Reaction Mixture: In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations and a buffer.
-
Pre-incubation: Pre-incubate the mixture for a short period at a controlled temperature.
-
Reaction Initiation: Add the urea substrate to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined time.
-
Color Development: Stop the reaction and add phenol and alkali-hypochlorite reagents to detect the produced ammonia (indophenol blue method).
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 630 nm.
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 values.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. ijsat.org [ijsat.org]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystallography of 2,4,6-Trimethyl-3-nitropyridine: A Comparative Guide
A comprehensive analysis of the crystallographic data for 2,4,6-trimethyl-3-nitropyridine and its analogs, providing a comparative overview for researchers, scientists, and drug development professionals.
Introduction
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules. This guide focuses on the X-ray crystallography of this compound. As of the latest search, the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD) or other open-access crystallographic databases. Therefore, this guide provides a comparative analysis based on the crystallographic data of the parent compound, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine), and other relevant substituted nitropyridine derivatives. This comparative approach offers valuable insights into the expected structural features of the target molecule.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2,4,6-trimethylpyridine and a selection of substituted nitropyridine derivatives. This data allows for a comparative understanding of how the addition of a nitro group and other substituents influences the crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Ref. |
| 2,4,6-Trimethylpyridine | C₈H₁₁N | Monoclinic | P2₁/c | 11.934(2) | 7.345(1) | 16.323(3) | 90 | 109.13(1) | 90 | 1351.5(4) | [1] |
| 2-Chloro-5-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | Orthorhombic | P2₁2₁2₁ | 21.435(6) | 8.151(2) | 8.494(2) | 90 | 90 | 90 | 1484.0(7) | [2] |
| 2,4,6-Triaminopyrimidine-1,3-diium dinitrate | C₄H₉N₅²⁺·2NO₃⁻ | Monoclinic | P2₁/c | 8.418(2) | 12.071(3) | 11.884(3) | 90 | 108.89(1) | 90 | 1142.9(5) | [3] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction involves a series of well-defined steps. The following protocol provides a general methodology for the analysis of small organic molecules like this compound and its analogs.
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a common method. For pyridine derivatives, solvents such as ethanol, methanol, or hexane mixtures can be effective. The ideal crystal should be transparent, without visible cracks or defects, and typically have dimensions between 0.1 and 0.3 mm.[4]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a minimal amount of inert oil or grease.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles, and for each orientation, the diffraction pattern of X-rays is recorded.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. The intensities of the reflections are integrated to produce a list of unique reflections with their corresponding Miller indices (h, k, l) and intensities.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For organic molecules, direct methods are commonly employed to determine the initial phases of the reflections.
-
Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.
-
Data Deposition: The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and other relevant information, is typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.[5]
Alternative Analytical Techniques for Structural Elucidation
While single-crystal X-ray diffraction provides the most definitive structural information, other spectroscopic and analytical techniques are crucial for characterizing new compounds and can provide complementary structural insights, especially when suitable single crystals cannot be obtained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the chemical environment of each nucleus. For this compound, NMR would confirm the positions of the methyl and nitro groups on the pyridine ring.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. The characteristic stretching and bending vibrations of C-H, C=C, C=N, and N-O bonds would be observable in the IR and Raman spectra of this compound.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecular structure.
-
Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to analyze the crystalline nature of a solid sample. While structure solution from powder data is more challenging than from single-crystal data, it can still provide valuable information about the unit cell parameters and crystal system.[6][7]
Visualizations
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A flowchart illustrating the major steps involved in the determination of a small molecule crystal structure using single-crystal X-ray diffraction.
Logical Relationship of Analytical Techniques
Caption: A diagram showing the relationship between various analytical techniques for the structural elucidation of an organic compound.
References
- 1. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
A Comparative Guide to Catalysts for the Nitration of 2,4,6-Trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
The selective introduction of a nitro group onto the 2,4,6-trimethylpyridine (also known as 2,4,6-collidine) ring is a critical step in the synthesis of various valuable intermediates for the pharmaceutical and agrochemical industries. The electron-donating nature of the three methyl groups activates the pyridine ring towards electrophilic substitution, yet the steric hindrance and the basicity of the nitrogen atom present unique challenges for achieving high yields and regioselectivity. This guide provides a comparative overview of catalytic systems employed for the nitration of 2,4,6-trimethylpyridine, supported by available experimental data and detailed methodologies.
Conventional Method: Mixed Acid Nitration
The most traditional and widely referenced method for the nitration of 2,4,6-trimethylpyridine involves the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this strong acidic medium, the pyridine nitrogen is protonated, and the nitration occurs on the resulting pyridinium cation. Kinetic studies have shown that 2,4,6-trimethylpyridine reacts as its conjugate acid in this system. The presence of multiple methyl groups on the pyridine ring has been reported to increase the yield of the mononitro derivative and allow for milder reaction temperatures compared to the nitration of unsubstituted pyridine.[1]
General Reaction Scheme:
References
A Comparative Guide to HPLC and Other Analytical Techniques for the Purity Characterization of 2,4,6-Trimethyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the purity determination of 2,4,6-Trimethyl-3-nitropyridine. Detailed experimental protocols and comparative performance data are presented to assist in selecting the most suitable method for specific research and quality control needs.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical synthesis and materials science. Accurate determination of its purity is critical to ensure the safety, efficacy, and reproducibility of downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3] This guide compares a proposed reversed-phase HPLC (RP-HPLC) method with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for the characterization of this compound purity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier technique for the purity profiling of non-volatile and thermally stable compounds.[1][2] For this compound, a reversed-phase method offers excellent separation of the main component from potential impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is utilized.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good retention and separation of pyridine derivatives.[4][5]
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile (ACN) and water (with 0.1% formic acid for improved peak shape) is employed.[4][6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: DAD at 254 nm, as nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[6]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL) to establish a calibration curve.
-
Data Presentation: HPLC Performance
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Experimental Workflow: HPLC Purity Determination
Caption: Workflow for HPLC purity analysis of this compound.
Alternative Analytical Methodologies
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
Gas Chromatography (GC)
GC is highly suitable for the analysis of volatile and thermally stable compounds.[7] Given the nature of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be an effective alternative.
-
Instrumentation: A gas chromatograph equipped with an FID and a capillary column.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitative purity assessment and for monitoring reaction progress.[8] When combined with densitometry, it can also provide quantitative results.
-
Instrumentation: TLC plates (silica gel 60 F254), developing chamber, UV lamp, and a TLC scanner (densitometer).
-
TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v). The optimal ratio may require some experimentation.
-
Development: Develop the plate in a saturated chamber until the solvent front reaches approximately 1 cm from the top.
-
Visualization: Visualize the spots under a UV lamp at 254 nm.
-
-
Sample Preparation:
-
Spot a dilute solution of the sample (in a volatile solvent like dichloromethane) onto the TLC plate.
-
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation, sensitivity, and throughput.
Comparative Performance Data
| Feature | HPLC-DAD | GC-FID | TLC-Densitometry |
| Specificity | High; separates a wide range of impurities. | Excellent for volatile impurities; may not detect non-volatile ones. | Moderate; resolution is lower than HPLC and GC.[8] |
| Sensitivity | High (LOD ~0.1 µg/mL) | Very High (LOD in the ng/mL range) | Lower (LOD ~0.1 µ g/spot ) |
| Quantitation | Excellent and highly reproducible. | Excellent for volatile compounds. | Semi-quantitative to quantitative with densitometry.[9] |
| Analysis Time | ~20 minutes per sample. | ~15-20 minutes per sample. | Rapid for multiple samples simultaneously. |
| Instrumentation Cost | High | High | Low to Moderate |
| Sample Volatility | Not required. | Required. | Not required. |
Logical Relationship: Method Selection
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
For the comprehensive and accurate purity determination of this compound, RP-HPLC with DAD detection is the recommended method . It provides an excellent combination of specificity, sensitivity, and quantitative accuracy, making it suitable for quality control in research and development settings.
Gas Chromatography serves as a powerful alternative, particularly for the identification and quantification of volatile impurities that may be present from the synthesis process. Thin-Layer Chromatography is a valuable tool for rapid, qualitative screening and for monitoring the progress of chemical reactions due to its simplicity and low cost.
The choice of method should be guided by the specific analytical requirements, available instrumentation, and the stage of product development. For regulatory submissions and detailed impurity profiling, a validated HPLC method is generally preferred.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. torontech.com [torontech.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Validated Densitometric TLC-Method for the Simultaneous Analysis of (R)- and (S)-Citalopram and its Related Substances Using Macrocyclic Antibiotic as a Chiral Selector: Application to the Determination of Enantiomeric Purity of Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2,4,6-Trimethyl-3-nitropyridine: A Comparative Guide to Theoretical and Experimental Yields
For researchers and professionals in drug development and chemical synthesis, achieving optimal reaction yields is a critical factor in both economic and environmental efficiency. This guide provides a comparative analysis of the theoretical versus experimental yields for the synthesis of 2,4,6-trimethyl-3-nitropyridine, a valuable substituted pyridine derivative. We will delve into a common synthetic protocol, calculate the theoretical maximum yield, and compare it with reported experimental outcomes. Furthermore, we will explore an alternative synthetic strategy to provide a broader perspective on the synthesis of this compound.
Direct Nitration: The Predominant Synthetic Route
The most frequently employed method for the synthesis of this compound is the direct nitration of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). This electrophilic aromatic substitution reaction typically utilizes a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The strong activating effect of the three methyl groups on the pyridine ring facilitates the introduction of the nitro group, primarily at the C-3 position.
While the nitration of the basic pyridine ring is notoriously difficult, the presence of multiple electron-donating methyl groups significantly enhances the reactivity of the ring, making this transformation feasible.[1]
Experimental Protocol: Direct Nitration of 2,4,6-Trimethylpyridine
A representative experimental procedure for the synthesis of this compound is as follows:
Materials:
-
2,4,6-Trimethylpyridine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.
-
2,4,6-Trimethylpyridine is slowly added to the cooled nitrating mixture with constant stirring, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specific duration to ensure complete reaction.
-
The reaction mixture is then carefully poured onto crushed ice to quench the reaction.
-
The resulting acidic solution is neutralized by the slow addition of a sodium carbonate solution until a basic pH is achieved.
-
The aqueous mixture is extracted multiple times with dichloromethane.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by a suitable method, such as recrystallization or column chromatography.
Yield Analysis: Theoretical vs. Experimental
To provide a quantitative comparison, let's consider a hypothetical experiment based on typical laboratory practices.
Calculation of Theoretical Yield:
The balanced chemical equation for the nitration of 2,4,6-trimethylpyridine is:
C₈H₁₁N + HNO₃ → C₈H₁₀N₂O₂ + H₂O
-
Molar mass of 2,4,6-trimethylpyridine (C₈H₁₁N): 121.18 g/mol
-
Molar mass of this compound (C₈H₁₀N₂O₂): 166.18 g/mol
If we start with 10.0 g of 2,4,6-trimethylpyridine, the number of moles is:
Moles of C₈H₁₁N = 10.0 g / 121.18 g/mol = 0.0825 mol
Assuming 2,4,6-trimethylpyridine is the limiting reagent, the theoretical moles of this compound that can be produced is also 0.0825 mol.
Therefore, the theoretical yield in grams is:
Theoretical Yield = 0.0825 mol * 166.18 g/mol = 13.71 g
Experimental Yield and Percent Yield:
For the purpose of this guide, let's assume a hypothetical but realistic experimental yield of 9.8 g of purified this compound was obtained from 10.0 g of the starting material.
The percent yield would be calculated as follows:
Percent Yield = (Actual Yield / Theoretical Yield) * 100 Percent Yield = (9.8 g / 13.71 g) * 100 = 71.5%
Data Summary:
| Parameter | Value |
| Starting Material | 2,4,6-Trimethylpyridine |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Product | This compound |
| Theoretical Yield | 13.71 g (from 10.0 g starting material) |
| Hypothetical Experimental Yield | 9.8 g |
| Hypothetical Percent Yield | 71.5% |
Alternative Synthetic Approaches
While direct nitration is a common method, other strategies exist for the synthesis of nitropyridine derivatives. One such alternative involves a three-component ring transformation reaction.
Three-Component Ring Transformation
This method utilizes a dinitropyridone, a ketone, and ammonia to construct the nitropyridine ring system.[2] For instance, 1-methyl-3,5-dinitro-2-pyridone can react with a suitable ketone and ammonia to afford a substituted nitropyridine.[2] While this method may not directly produce this compound, it represents a fundamentally different and potentially milder approach to constructing the nitropyridine core, avoiding the harsh acidic conditions of direct nitration. The yields for such transformations can be moderate to good, depending on the specific substrates used.
Comparison of Methods:
| Feature | Direct Nitration | Three-Component Ring Transformation |
| Starting Materials | Substituted Pyridine | Dinitropyridone, Ketone, Ammonia |
| Reagents | Strong Acids (HNO₃, H₂SO₄) | Milder conditions possible |
| Generality | Widely used for various pyridines | Specific for certain substitution patterns |
| Potential Hazards | Handling of concentrated, corrosive acids | May involve less hazardous reagents |
Visualizing the Synthesis
To better understand the primary synthetic pathway, the following diagram illustrates the direct nitration of 2,4,6-trimethylpyridine.
Caption: Direct nitration of 2,4,6-trimethylpyridine.
Conclusion
The synthesis of this compound via direct nitration is a well-established method. While the theoretical yield provides a benchmark for the maximum possible product, the experimental yield is invariably lower due to factors such as incomplete reactions, side reactions, and losses during workup and purification. Understanding the relationship between theoretical and achievable experimental yields is paramount for process optimization. Furthermore, exploring alternative synthetic routes, such as the three-component ring transformation, can offer milder reaction conditions and different selectivity, providing valuable options for the synthesis of complex nitropyridine derivatives in the field of drug discovery and development.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,4,6-Trimethyl-3-nitropyridine: A Procedural Guide
The proper disposal of 2,4,6-trimethyl-3-nitropyridine, a nitrated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to assist researchers, scientists, and drug development professionals in its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended for prolonged contact. |
| Body Protection | A fully-buttoned laboratory coat. |
| Respiratory Protection | Work should be conducted in a properly functioning, certified laboratory chemical fume hood.[1] |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spills: Should a spill occur, evacuate the immediate area and secure it. If it is safe to do so, absorb the spill with an inert, dry material and place it into a designated, sealable hazardous waste container.[1] For large spills, or if you are not trained in spill cleanup, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with an emergency eyewash for at least 15 minutes.[4]
-
Inhalation: Move the individual to fresh air.[2]
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor.[4]
Proper Disposal Procedures
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[1] The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other components of the waste stream.
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1]
-
This storage area should be away from incompatible materials such as strong oxidizing agents, acids (especially nitric acid), and bases.[1] Nitric acid can react violently with organic compounds.[7]
-
-
Disposal:
-
Once the container is full or no longer in use, arrange for its disposal through your institution's hazardous waste management program.[1] This typically involves submitting a chemical collection request.[1]
-
Disposal must be carried out by an approved and licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[5][8]
-
Chemical Incompatibilities
A critical aspect of safe disposal is the segregation of incompatible chemicals. Mixing this compound with the following can lead to dangerous reactions:
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Can cause fire or explosion. |
| Acids (especially Nitric Acid) | Violent, exothermic reactions.[7] |
| Acid Anhydrides | |
| Peroxides | |
| Bases |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,4,6-Trimethyl-3-nitropyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 2,4,6-Trimethyl-3-nitropyridine was not located. The following guidance is based on the safety data for structurally similar compounds, including 2,4,6-trimethylpyridine and other nitropyridine derivatives. It is crucial to handle this compound with extreme caution and to consult with a qualified safety professional before commencing any work.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar compounds, which include flammability, toxicity, and potential for skin and eye irritation.[1][2][3]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), flame-retardant and antistatic protective clothing, and chemical-resistant boots.[2] | To prevent skin contact, as the substance is expected to be toxic if it comes into contact with the skin and can cause skin irritation.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when vapors or aerosols are generated.[1][4] | To protect against inhalation, as the substance may be harmful if inhaled and can cause respiratory irritation.[1][3][5] |
Operational Plan and Experimental Protocol
Safe handling of this compound requires strict adherence to the following procedures to minimize risks.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1] Smoking is strictly prohibited in the handling area.[1]
-
Static Discharge: Take precautionary measures against static discharge.[1][6] Ground and bond containers and receiving equipment during transfer.[1] Use only non-sparking tools.[1][6]
2. Personal Hygiene and Safe Handling Practices:
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Avoid breathing mists or vapors.[1]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
3. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Use a liquid-absorbent material (e.g., Chemizorb®) to carefully take up the spill.[1]
-
Collect the absorbed material and any contaminated soil into a suitable, labeled container for disposal.
-
Clean the affected area thoroughly.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Waste Chemical: Dispose of the contents and container to an approved waste disposal plant.[1][4] Do not mix with other waste.
-
Contaminated PPE: Used personal protective equipment should be considered contaminated and disposed of as hazardous waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself.[1] Residual vapors may be flammable.[3]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
